4-Methyl-1-naphthaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRGTXVAPBSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187412 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33738-48-6 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033738486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33738-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 4-Methyl-1-naphthaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1-naphthaldehyde (CAS No: 33738-48-6), a key organic intermediate.[1][2][3][4] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development settings.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀O[1][3][4] |
| Molecular Weight | 170.21 g/mol [1][3][4] |
| Appearance | Light yellow to yellow solid-liquid mixture[1] |
| Melting Point | 32-36 °C[2] |
| Boiling Point | 160-165 °C at 10 Torr |
| SMILES | Cc1ccc(C=O)c2ccccc12[4] |
| InChI Key | LANRGTXVAPBSIA-UHFFFAOYSA-N |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~9.2 | Doublet | 1H | Aromatic proton (H-8) |
| ~8.2 | Doublet | 1H | Aromatic proton (H-5) |
| ~7.8 | Doublet | 1H | Aromatic proton (H-2) |
| ~7.6 | Multiplet | 2H | Aromatic protons (H-6, H-7) |
| ~7.4 | Doublet | 1H | Aromatic proton (H-3) |
| ~2.7 | Singlet | 3H | Methyl protons (-CH₃) |
Note: Predicted data based on typical chemical shifts for naphthaldehyde derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
| Chemical Shift (δ) ppm | Assignment |
| ~193.0 | Aldehyde Carbonyl (C=O) |
| ~142.0 | Aromatic Quaternary Carbon (C-4) |
| ~136.5 | Aromatic Quaternary Carbon (C-1) |
| ~133.0 | Aromatic Quaternary Carbon (C-8a) |
| ~131.5 | Aromatic Quaternary Carbon (C-4a) |
| ~130.0 | Aromatic CH (C-5) |
| ~129.0 | Aromatic CH (C-7) |
| ~128.5 | Aromatic CH (C-2) |
| ~126.0 | Aromatic CH (C-6) |
| ~125.0 | Aromatic CH (C-8) |
| ~124.5 | Aromatic CH (C-3) |
| ~20.0 | Methyl Carbon (-CH₃) |
Note: Predicted data based on analogous structures. Quaternary carbon signals are typically weaker than protonated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following are the characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3050-3010 | Medium | C-H Stretch | Aromatic C-H |
| 2925-2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |
| 2850-2820 | Weak | C-H Stretch | Aldehyde (Fermi resonance) |
| 2750-2720 | Weak | C-H Stretch | Aldehyde (Fermi resonance) |
| 1700-1680 | Strong | C=O Stretch | Aromatic Aldehyde |
| 1620-1580 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1470-1450 | Medium | C-H Bend | Methyl (-CH₃) |
| 830-810 | Strong | C-H Bend | 1,4-disubstituted naphthalene (out-of-plane) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 170 | High | [M]⁺ (Molecular Ion) |
| 169 | High | [M-H]⁺ |
| 141 | Medium | [M-CHO]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of this compound.
-
For ¹³C NMR, accurately weigh 20-50 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048, depending on concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty salt plate and subtract it from the sample spectrum.
-
If peak intensities are too low, add another drop of the sample solution to the plate, allow it to dry, and re-acquire the spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction (Direct Insertion Probe or GC-MS):
-
For Direct Insertion Probe, place a small amount of the solid sample in a capillary tube and insert it into the ion source.
-
For GC-MS, dissolve the sample in a suitable solvent (e.g., dichloromethane) and inject it into the gas chromatograph. The GC will separate the compound before it enters the mass spectrometer.
-
-
Ionization and Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-Methyl-1-naphthaldehyde (CAS No. 33738-48-6), a key organic intermediate in various synthetic processes, including pharmaceutical development.[1][2][3] This document collates available physicochemical data, outlines experimental protocols for solubility and stability determination, and discusses potential degradation pathways. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Introduction
This compound is an aromatic aldehyde derived from naphthalene, recognized for its role as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a naphthalene core with a methyl group at the 4-position and an aldehyde group at the 1-position, imparts distinct chemical properties that are crucial for its application in medicinal chemistry and material science.[1][3] Preliminary research has even suggested its potential in inhibiting tumor cell growth, highlighting its relevance in drug discovery.[1][3] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in laboratory and industrial settings.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its use in various synthetic reactions and for developing appropriate handling and storage procedures.
| Property | Value | Reference |
| CAS Number | 33738-48-6 | [1][4] |
| Molecular Formula | C₁₂H₁₀O | [1][4][5] |
| Molecular Weight | 170.21 g/mol | [1][4][5] |
| Appearance | White to light yellow crystalline or crystalline powder; may be a solid-liquid mixture | [1][2] |
| Melting Point | 31-36 °C | [1][2][3][6] |
| Boiling Point | ~259.85 °C; 160-165 °C at 10 Torr | [3][6] |
| Density | 1.125 g/mL | [5] |
| Flash Point | 110 °C (230 °F) - closed cup |
Solubility Profile
This compound is reported to be insoluble in water but soluble in organic solvents.[2] This solubility characteristic is consistent with its nonpolar aromatic structure. A detailed quantitative solubility profile in a range of common laboratory solvents is essential for its application in synthesis and formulation.
| Solvent | Polarity | Expected Solubility |
| Water | High | Insoluble[2] |
| Methanol | High | Sparingly Soluble to Soluble |
| Ethanol | High | Soluble |
| Acetone | Medium | Soluble |
| Dichloromethane | Medium | Soluble |
| Tetrahydrofuran (THF) | Medium | Soluble |
| Toluene | Low | Soluble |
| Hexane | Low | Sparingly Soluble |
Note: This table is based on general principles of "like dissolves like" and qualitative statements from available literature. Experimental verification is recommended.
Stability Profile
Understanding the stability of this compound is crucial for ensuring its quality and integrity during storage and use. It is a non-combustible solid, but it is classified as an irritant, causing skin, eye, and respiratory irritation.[7]
Key stability-related information includes:
-
Thermal Stability : With a high boiling point and flash point, it is relatively stable at room temperature.[3][6]
-
Storage Conditions : It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, away from fire and oxidizing agents.[2][8]
-
Incompatibilities : Avoid contact with strong oxidizing agents.
Experimental Protocols
Detailed experimental protocols are necessary for the accurate determination of solubility and stability.
Solubility Determination
A standard method for determining the solubility of a compound like this compound involves the isothermal equilibrium method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[9]
-
The experiment is repeated at different temperatures to determine the temperature dependence of solubility.
Stability Assessment
A forced degradation study is a common approach to assess the stability of a compound under various stress conditions.
Methodology:
-
Solutions of this compound are prepared in a suitable solvent.
-
The solutions are subjected to stress conditions such as elevated temperature, UV light, and varying pH (acidic and basic).
-
Samples are withdrawn at specific time points.
-
The samples are analyzed by a stability-indicating analytical method, typically HPLC, to quantify the remaining parent compound and detect any degradation products.
-
The degradation rate can be calculated to determine the shelf-life under different conditions.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, potential pathways can be inferred from related compounds like 1-methylnaphthalene. The primary sites for degradation are likely the aldehyde and methyl functional groups.
-
Oxidation of the Aldehyde : The aldehyde group can be oxidized to a carboxylic acid, forming 4-methyl-1-naphthoic acid. This is a common reaction for aldehydes.
-
Oxidation of the Methyl Group : The methyl group can be oxidized to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid.
-
Ring Hydroxylation : As seen in the microbial degradation of 1-methylnaphthalene, the aromatic ring can undergo hydroxylation.[10][11]
Handling and Storage Recommendations
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[8][12] In case of insufficient ventilation, use a suitable respirator.
-
Handling : Avoid contact with skin and eyes, and avoid breathing dust or vapors.[2][8][12] Wash hands thoroughly after handling.[12]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][8] Keep away from heat, sparks, and open flames, as well as oxidizing agents.[2][8]
Conclusion
This compound is a valuable chemical intermediate with defined physicochemical properties. Its solubility in organic solvents and insolubility in water are key considerations for its use in synthesis. The compound is stable under recommended storage conditions, but appropriate handling precautions should be taken due to its irritant nature. The experimental protocols and potential degradation pathways outlined in this guide provide a framework for researchers to effectively utilize and characterize this compound in their work. Further empirical studies are recommended to establish a comprehensive quantitative solubility and stability profile.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound [stenutz.eu]
- 6. 33738-48-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. 1-Naphthalenecarboxaldehyde, 4-methyl- | C12H10O | CID 141839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. asianpubs.org [asianpubs.org]
- 10. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
- 11. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Formylation of 1-Methylnaphthalene to Yield 4-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-Methyl-1-naphthaldehyde through the formylation of 1-methylnaphthalene. This process is a key step in the synthesis of various organic compounds relevant to pharmaceutical and materials science research. This document details various synthetic methodologies, presents comparative data, and provides explicit experimental protocols.
Introduction
1-Methylnaphthalene is a bicyclic aromatic hydrocarbon derived from coal tar, serving as a precursor in the synthesis of various chemical intermediates.[1] The introduction of a formyl group (-CHO) onto the naphthalene ring, a process known as formylation, is a critical transformation in organic synthesis. The primary product of interest in this guide, this compound, is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyestuffs. The regioselectivity of the formylation reaction is a crucial aspect, with the 4-position being the target due to the directing effects of the methyl group and steric considerations.
Formylation Methodologies
The formylation of aromatic compounds is typically achieved through electrophilic aromatic substitution. Several established methods are applicable to the formylation of 1-methylnaphthalene. The choice of method depends on factors such as substrate reactivity, desired selectivity, and available reagents.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings.[2][3][4] The methyl group in 1-methylnaphthalene is an electron-donating group, which activates the naphthalene ring, making it susceptible to formylation under Vilsmeier-Haack conditions.[5] The reaction is known for its relatively mild conditions and good yields for activated substrates.[4]
-
Rieche Formylation: The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl4).[6][7] This method is particularly effective for electron-rich aromatic compounds and has been successfully applied to the mono-formylation of naphthalene derivatives.[8][9][10] The reaction proceeds via an electrophilic attack of the dichloromethoxymethyl cation on the aromatic ring.
-
Gattermann-Koch Reaction: This method involves the use of carbon monoxide and hydrochloric acid under pressure, with a catalyst system of aluminum chloride and copper(I) chloride.[11][12][13] It is typically used for the formylation of benzene and its alkyl derivatives.[12] While a powerful method for simple arenes, its application to more complex systems like naphthalenes can be limited and may require harsh conditions.
-
Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often with glycerol and boric acid.[14][15] This reaction is most effective for highly activated substrates like phenols, leading to ortho-formylation.[15][16] Its efficiency is generally lower for less activated aromatic hydrocarbons.[14][17]
Regioselectivity in the Formylation of 1-Methylnaphthalene
The introduction of the formyl group onto the 1-methylnaphthalene ring is directed by the electronic and steric effects of the methyl substituent. The methyl group is an ortho-, para-directing activator. In the case of 1-methylnaphthalene, the possible positions for electrophilic attack are C2, C4, C5, and C7. The C4 position is electronically favored due to resonance stabilization of the intermediate carbocation and is sterically more accessible than the C2 (ortho) position. Therefore, the formylation of 1-methylnaphthalene is expected to yield this compound as the major product.
Caption: Logical flow of regioselectivity in the formylation of 1-methylnaphthalene.
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for the formylation of naphthalene derivatives using various methods. Data for 1-methylnaphthalene is prioritized where available; otherwise, data for structurally similar compounds are presented to illustrate the efficacy of each method.
Table 1: Vilsmeier-Haack Formylation of Naphthalene Derivatives
| Substrate | Formylating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| β-Naphthyl ethyl ether | N-Methylformanilide, POCl3 | - | Steam Bath | 6 | Not specified | [18] |
| 1-Naphthol | DMF, SOCl2/POCl3 | Acetonitrile | Not specified | Not specified | Not specified | [19] |
| General Electron-Rich Arenes | DMF, POCl3 | DCM, DMF | 0 to 80 | 6.5 | 77 | [3] |
Table 2: Rieche Formylation of Naphthalene Derivatives
| Substrate | Formylating Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Naphthalene-fused [4.3.3]propellane | Dichloromethyl methyl ether | TiCl4 | DCM | Room Temp | 1.5 | 80 | [8] |
| Naphthalene-fused [3.3.3]propellane | Dichloromethyl methyl ether | TiCl4 | DCM | Room Temp | 1.5 | 67 | [10][20] |
| General Electron-Rich Phenols | Dichloromethyl methyl ether | TiCl4 | DCM | 0 | 3 | Not specified | [21] |
Experimental Protocols
Detailed methodologies for the most relevant formylation reactions are provided below. These protocols are based on established procedures and can be adapted for the formylation of 1-methylnaphthalene.
Protocol 1: Vilsmeier-Haack Formylation
This protocol is a general procedure for the formylation of electron-rich aromatic compounds.[3]
Materials:
-
1-Methylnaphthalene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Deionized water
-
Diethyl ether (Et2O)
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-methylnaphthalene (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 10 minutes at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Caption: A step-by-step workflow for the Vilsmeier-Haack formylation.
Protocol 2: Rieche Formylation
This protocol is adapted from procedures used for the formylation of electron-rich aromatic compounds.[21]
Materials:
-
1-Methylnaphthalene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl4)
-
Dichloromethane (DCM, anhydrous)
-
Ice-cold water
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methylnaphthalene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (1.8 eq) to the cooled solution.
-
After stirring for 5 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise.
-
Stir the resulting mixture at 0 °C for 3 hours.
-
Quench the reaction by slowly pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel flash chromatography using a gradient of ethyl acetate in hexane to yield this compound.
Conclusion
The formylation of 1-methylnaphthalene to this compound can be effectively achieved through several synthetic routes, with the Vilsmeier-Haack and Rieche formylation reactions being particularly promising. The choice of methodology will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers in the planning and execution of this important chemical transformation. Further optimization of reaction conditions may be necessary to achieve maximum yield and selectivity for specific applications.
References
- 1. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. BJOC - Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers [beilstein-journals.org]
- 9. Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. sarthaks.com [sarthaks.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Formylation - Rieche Formylation [commonorganicchemistry.com]
In-Depth Technical Guide: 4-Methyl-1-naphthaldehyde (CAS 33738-48-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1-naphthaldehyde (CAS 33738-48-6) is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, known applications, and biological significance. While direct biological studies on this compound are limited, this guide explores the established anticancer activities of closely related naphthalene derivatives, providing insights into potential mechanisms of action and signaling pathways. Detailed experimental protocols for the synthesis of key derivatives are also presented, offering a practical resource for researchers in the field.
Chemical Properties and Data
This compound is an aromatic aldehyde with a naphthalene core. The presence of the aldehyde group and the methyl-substituted naphthalene ring system dictates its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 33738-48-6 | N/A |
| Molecular Formula | C₁₂H₁₀O | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| IUPAC Name | 4-methylnaphthalene-1-carbaldehyde | N/A |
| Appearance | Light yellow to yellow solid-liquid mixture | [1] |
| Melting Point | 32-36 °C | [1] |
| Boiling Point | >230 °F | N/A |
| SMILES | Cc1ccc(C=O)c2ccccc12 | N/A |
| InChI | InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | N/A |
Applications in Organic Synthesis
This compound serves as a key building block for the synthesis of more complex organic molecules. Its aldehyde functionality makes it a suitable substrate for a variety of chemical transformations, including condensations, oxidations, and reductions. It is particularly noted for its use in the synthesis of heterocyclic compounds and other derivatives with potential biological activity.[1]
Known synthetic applications include its use as a precursor for:
-
Methyl 2-phenyl-3-(4-methyl-1-naphthyl)propenoate
-
(Z/E)-2-amino-4,6-dimethyl-5-[(4-methyl-1-naphthyl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Biological Activity and Potential Therapeutic Uses
While direct and extensive studies on the biological effects of this compound are not widely published, the broader class of naphthaldehyde and naphthalene derivatives has demonstrated significant potential in medicinal chemistry, particularly as anticancer agents.[3]
Anticancer Potential: Research on related naphthaldehyde compounds suggests that they can exhibit cytotoxic effects against various cancer cell lines.[4] For instance, copper (II) complexes of 2-hydroxy-1-naphthaldehyde have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by causing cell cycle arrest.[2] The cytotoxic nature of the naphthalene moiety is often attributed to its metabolites, such as naphthalene epoxides and naphthoquinones, which can interact with cellular proteins.[3]
Derivatives of naphthaldehydes have been investigated for their antiproliferative activity against various tumor cell lines, including those of cervical carcinoma and melanoma.[2] The structural modifications of the naphthalene scaffold play a crucial role in determining the potency and selectivity of these compounds.[3]
Potential Mechanisms of Action and Signaling Pathways
Based on studies of analogous naphthalene derivatives, several signaling pathways have been implicated in their anticancer effects. While these have not been directly confirmed for this compound, they represent plausible mechanisms that warrant investigation.
Potential Signaling Pathways:
-
CREB Signaling Pathway: Some naphthalene analogs have been shown to interfere with the CREB (cAMP response element-binding protein) signaling pathway, which is crucial for cancer cell proliferation and survival.[1]
-
IL-6/JAK2/STAT3 Signaling Pathway: Naphthalene-sulfonamide hybrids have demonstrated the ability to downregulate the IL-6/JAK2/STAT3 pathway, a key cascade in promoting tumor growth and inflammation in breast cancer cells.[1]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Natural products containing naphthalene-like structures have been shown to modulate this pathway.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Antiprotozoal and cytotoxic naphthalene derivatives from Diospyros assimilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
physical characteristics of 4-Methyl-1-naphthaldehyde (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical characteristics of 4-Methyl-1-naphthaldehyde, a significant intermediate in organic and medicinal chemistry. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.
Core Physical Characteristics
This compound is an aromatic aldehyde that presents as a solid at room temperature. Its physical state and thermal properties are critical parameters for its handling, storage, and application in synthetic chemistry.
Data Presentation: Physical Properties
The melting and boiling points are fundamental physical constants that indicate the purity of a substance and are crucial for designing reaction conditions. The table below summarizes the reported values for this compound.
| Physical Property | Value |
| Melting Point | 31-36 °C[1][2][3][4] |
| 34 °C[5] | |
| Boiling Point | 160-165 °C at 10 Torr[2] |
| 259.85 °C (estimated)[3] |
Experimental Protocols
Accurate determination of physical properties such as melting and boiling points is essential for compound characterization. The following are generalized, standard laboratory protocols for these measurements.
Determination of Melting Point (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a liquid is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow (0.5-2°C).
Determination of Boiling Point (Micro-Reflux Method)
For determining the boiling point of a liquid, especially when only a small sample is available, the micro-reflux method is suitable.[1]
Apparatus:
-
Small test tube
-
Thermometer
-
Heating block or oil bath
-
Clamps and stand
-
Boiling chips or a small stir bar
Procedure:
-
Sample Preparation: Approximately 0.5-1 mL of the liquid sample is placed in a small test tube with a boiling chip or a magnetic stir bar.[1]
-
Apparatus Setup: The test tube is securely clamped in a heating block or oil bath. A thermometer is positioned in the test tube so that the top of the thermometer bulb is level with the bottom of the side arm of the distillation head, or slightly below the level of the condenser for a reflux setup. The bulb should not touch the sides of the test tube.
-
Heating: The sample is heated gently. As the liquid boils, a ring of condensing vapor (the reflux ring) will be observed on the walls of the test tube. The thermometer should be positioned so that its bulb is immersed in the vapor below this ring.[1]
-
Observation: The temperature is recorded when the reflux ring is stable and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[1] It is crucial to record the atmospheric pressure at which the boiling point is measured, as boiling point is pressure-dependent.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical compound, its physical state, and the methods used to determine its key physical properties.
Caption: Relationship between this compound and its physical properties.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-methyl-1-naphthaldehyde, a key intermediate in organic synthesis. While direct experimental studies on this specific molecule are limited, this document extrapolates from established principles of electrophilic aromatic substitution on naphthalene derivatives to predict reaction outcomes and provide representative experimental protocols. This guide covers the theoretical underpinnings of regioselectivity, detailed methodologies for key reaction classes including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and presents predicted quantitative data in structured tables for comparative analysis. Visual aids in the form of diagrams for reaction pathways and logical relationships are included to facilitate understanding.
Introduction
This compound is a disubstituted naphthalene derivative featuring an electron-donating methyl group and an electron-withdrawing formyl (aldehyde) group. This substitution pattern leads to a nuanced reactivity profile in electrophilic aromatic substitution (EAS) reactions. The interplay of the activating and deactivating effects of these substituents, coupled with the inherent reactivity differences of the α and β positions of the naphthalene ring, governs the regiochemical outcome of these reactions. Understanding these principles is crucial for the strategic functionalization of the this compound scaffold in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.
Theoretical Background: Regioselectivity in the Electrophilic Substitution of this compound
The regioselectivity of electrophilic substitution on the naphthalene ring is primarily dictated by the stability of the carbocation intermediate (arenium ion) formed upon attack by the electrophile. In general, substitution at the α-position (C1, C4, C5, C8) is kinetically favored over the β-position (C2, C3, C6, C7) because the resulting arenium ion is better stabilized by resonance, with more contributing structures that preserve the aromaticity of the second ring.
In this compound, the directing effects of the two substituents must be considered:
-
Methyl Group (-CH₃) at C4: The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation. It will therefore direct incoming electrophiles to the C3 (ortho) and C5 (para) positions.
-
Formyl Group (-CHO) at C1: The formyl group is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects. It will direct incoming electrophiles to the C3 and C8 positions.
The combined influence of these two groups suggests that the most likely positions for electrophilic attack are C5 and C8, as these positions are activated or not deactivated by both substituents. The C3 position is sterically hindered by the adjacent methyl and formyl groups. The C2 position is deactivated by the formyl group. The other ring is generally less reactive. Therefore, a mixture of 5- and 8-substituted products is expected, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.
Caption: Predicted regioselectivity in electrophilic substitution of this compound.
Key Electrophilic Substitution Reactions
This section details the predicted outcomes and provides representative experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of this compound. The provided protocols are adapted from established procedures for structurally similar naphthalene derivatives and should be considered as starting points for optimization.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.
Predicted Regioselectivity: The primary products are expected to be 5-nitro-4-methyl-1-naphthaldehyde and 8-nitro-4-methyl-1-naphthaldehyde .
Caption: Predicted major products of the nitration of this compound.
Experimental Protocol (Representative):
-
To a stirred solution of this compound (1.0 g, 5.88 mmol) in glacial acetic acid (20 mL) at 0-5 °C, a cold mixture of concentrated nitric acid (0.4 mL, 9.4 mmol) and concentrated sulfuric acid (0.5 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water (100 mL).
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.
| Product | Predicted Yield (%) | Predicted Isomer Ratio |
| 5-Nitro-4-methyl-1-naphthaldehyde | 45-55 | ~1.2 : 1 |
| 8-Nitro-4-methyl-1-naphthaldehyde | 35-45 |
Halogenation
Halogenation involves the introduction of a halogen atom (Cl, Br, or I) onto the aromatic ring. The reaction conditions vary depending on the halogen.
Predicted Regioselectivity: The major products are expected to be 5-halo-4-methyl-1-naphthaldehyde and 8-halo-4-methyl-1-naphthaldehyde .
Experimental Protocol for Bromination (Representative):
-
This compound (1.0 g, 5.88 mmol) is dissolved in a suitable solvent such as dichloromethane or carbon tetrachloride (20 mL).
-
A solution of bromine (0.3 mL, 5.88 mmol) in the same solvent (5 mL) is added dropwise at room temperature in the presence of a Lewis acid catalyst (e.g., anhydrous FeCl₃ or FeBr₃, catalytic amount).
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by TLC.
-
After completion, the reaction is quenched by washing with a saturated aqueous solution of sodium thiosulfate, followed by water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization.
| Product | Predicted Yield (%) | Predicted Isomer Ratio |
| 5-Bromo-4-methyl-1-naphthaldehyde | 50-60 | ~1.5 : 1 |
| 8-Bromo-4-methyl-1-naphthaldehyde | 30-40 |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using concentrated sulfuric acid or oleum. The reaction is often reversible, and the product distribution can be influenced by temperature (kinetic vs. thermodynamic control).
Predicted Regioselectivity:
-
Kinetic Control (lower temperature): The major product is expected to be This compound-5-sulfonic acid .
-
Thermodynamic Control (higher temperature): The major product is expected to be This compound-8-sulfonic acid , which is sterically less hindered.
Caption: Kinetic vs. Thermodynamic control in the sulfonation of this compound.
Experimental Protocol (Representative):
-
This compound (1.0 g, 5.88 mmol) is added portion-wise to concentrated sulfuric acid (10 mL) with stirring.
-
For kinetic control, the mixture is heated to 80°C for 4 hours. For thermodynamic control, the mixture is heated to 160°C for 4 hours.
-
The reaction is monitored by analyzing aliquots (after quenching and neutralization).
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated sulfonic acid is collected by filtration and washed with cold brine.
-
The product can be purified by recrystallization from water or by conversion to its sodium salt.
| Product | Condition | Predicted Yield (%) |
| This compound-5-sulfonic acid | 80°C (Kinetic) | 70-80 |
| This compound-8-sulfonic acid | 160°C (Thermodynamic) | 65-75 |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The formyl group is strongly deactivating, which can make this reaction challenging. However, the activating methyl group may facilitate the reaction.
Predicted Regioselectivity: The major product is expected to be 5-acyl-4-methyl-1-naphthaldehyde . The C8 position is more sterically hindered by the peri-formyl group.
Experimental Protocol for Acetylation (Representative):
-
To a suspension of anhydrous aluminum chloride (1.0 g, 7.5 mmol) in dry 1,2-dichloroethane (20 mL) at 0 °C, acetyl chloride (0.5 mL, 7.0 mmol) is added dropwise.
-
The mixture is stirred for 15 minutes, and then a solution of this compound (1.0 g, 5.88 mmol) in 1,2-dichloroethane (10 mL) is added dropwise.
-
The reaction mixture is stirred at 0-5 °C for 1 hour and then at room temperature for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
| Product | Predicted Yield (%) |
| 5-Acetyl-4-methyl-1-naphthaldehyde | 40-50 |
Conclusion
The electrophilic substitution reactions of this compound are governed by the competing directing effects of the activating methyl group and the deactivating formyl group. This guide provides a theoretical framework for predicting the regiochemical outcomes of these reactions and offers representative experimental protocols based on analogous systems. The primary sites of electrophilic attack are predicted to be the C5 and C8 positions, with the specific product distribution being dependent on the reaction type and conditions. The information presented herein serves as a valuable resource for chemists engaged in the synthesis and functionalization of naphthaldehyde derivatives for various applications. Further experimental validation is necessary to confirm the predicted selectivities and optimize the reaction conditions.
Potential Biological Activity of 4-Methyl-1-naphthaldehyde: A Technical Guide for Researchers
Abstract
4-Methyl-1-naphthaldehyde is an aromatic aldehyde that serves as a key intermediate in organic synthesis, particularly within the realm of medicinal chemistry.[1][2] While direct and extensive studies on the biological activities of this compound are not widely available in current literature, its structural similarity to a class of naphthalene derivatives with documented pharmacological properties suggests its potential as a bioactive compound. Preliminary research indicates a potential for inhibiting tumor cell growth, sparking interest in its further investigation.[3] This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing insights from the activities of structurally related naphthaldehyde and naphthalene derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data on analogous compounds, detailed experimental protocols for potential biological evaluation, and visualizations of relevant signaling pathways and workflows.
Introduction
Naphthalene and its derivatives have long been a source of interest in medicinal chemistry due to their diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The core naphthalene scaffold provides a versatile platform for structural modifications, leading to compounds with varied and potent pharmacological effects. This compound, with its aldehyde functional group and a methyl substituent on the naphthalene ring, possesses the chemical features that suggest potential interactions with biological macromolecules. The aldehyde group can participate in various reactions, including the formation of Schiff bases with amino groups in proteins, a mechanism often implicated in the biological activity of other aldehydes. This guide will explore the potential anticancer, antimicrobial, and enzyme-inhibiting activities of this compound based on the established activities of its structural analogs.
Potential Anticancer Activity
While direct evidence for the anticancer activity of this compound is limited to general statements about its potential to inhibit tumor cell growth, numerous studies have demonstrated the potent antiproliferative effects of various naphthaldehyde and naphthalene derivatives against a range of cancer cell lines.[3][4] These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Cytotoxicity Data for Naphthalene Derivatives
The following table summarizes the cytotoxic activities of selected naphthalene derivatives against various cancer cell lines, providing an indication of the potential potency that analogs of this compound might exhibit.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | 0.03 - 0.26 | [5] |
| Hela | 0.07 - 0.72 | [5] | |
| A549 | 0.08 - 2.00 | [5] | |
| Naphthoquinone-naphthol derivative (13) | HCT116 | 1.18 | [6] |
| PC9 | 0.57 | [6] | |
| A549 | 2.25 | [6] | |
| Sulphonamide derivative with naphthalen-1-yl moiety (5c) | MCF-7 | 0.51 ± 0.03 | [7] |
| A549 | 0.33 ± 0.01 | [7] | |
| Naphthalene-chalcone derivative (3f) | MCF-7 | 222.72 (µg/mL) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Potential Antimicrobial Activity
Naphthalene derivatives have been reported to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[9] The antimicrobial potential of these compounds is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Antimicrobial Activity Data for Naphthalene Derivatives
The following table presents the minimum inhibitory concentrations (MICs) of some naphthalene derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 | [3] |
| Staphylococcus aureus MDR | 100 | [3] | |
| 1-(dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium funiculosum | 400 | [3] |
| Penicillium notatum | 400 | [3] | |
| Naphthalimide aminothiazole (4d) | Staphylococcus aureus (MRSA) | 4 | [10] |
| Escherichia coli | 8 | [10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Potential Enzyme Inhibition
The structural features of this compound suggest that it could potentially interact with and inhibit the activity of various enzymes. Naphthalene derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and tubulin.[7][11]
Potential Signaling Pathway Modulation
Inhibition of key enzymes can lead to the modulation of critical cellular signaling pathways. For example, inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP solution
-
This compound
-
DMSO
-
Microplate reader with a temperature controller
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the polymerization buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to each well and immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time. The absorbance increases as tubulin polymerizes into microtubules.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently scarce, the extensive research on structurally related naphthalene derivatives strongly suggests its potential as a bioactive molecule with possible anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides a framework for researchers to explore these potential activities by presenting data from analogous compounds and detailing relevant experimental protocols. Further investigation into the synthesis of derivatives of this compound and their subsequent biological evaluation is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Schiff Base Synthesis Using 4-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Schiff bases derived from 4-methyl-1-naphthaldehyde and outline their potential applications in antimicrobial and anticancer research. The information is compiled for professionals in drug development and related scientific fields.
Introduction to this compound in Schiff Base Synthesis
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry. Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]
This compound serves as a valuable aromatic aldehyde precursor in the synthesis of novel Schiff bases. The presence of the bulky and lipophilic 4-methylnaphthalene moiety can enhance the biological activity of the resulting Schiff base derivatives, potentially by facilitating membrane permeability and interaction with biological targets.
I. Synthesis of Schiff Bases from this compound
This section provides a general yet detailed protocol for the synthesis of Schiff bases derived from this compound and various primary amines.
General Reaction Scheme
References
- 1. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthesis of Novel Chalcones from 4-Methyl-1-naphthaldehyde and Acetophenones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatile synthesis of chalcone derivatives allows for the exploration of a vast chemical space, enabling the fine-tuning of their pharmacological profiles. This document provides detailed application notes and experimental protocols for the synthesis of novel chalcones via the Claisen-Schmidt condensation of 4-Methyl-1-naphthaldehyde with various substituted acetophenones.
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone.[2] This reaction proceeds through an aldol condensation followed by dehydration to yield the thermodynamically stable α,β-unsaturated ketone. The choice of substituents on both the naphthaldehyde and acetophenone rings can significantly influence the biological activity and physicochemical properties of the resulting chalcones.
Applications in Drug Discovery and Development
Chalcones derived from naphthaldehyde moieties are of particular interest due to the lipophilic and extended aromatic nature of the naphthalene ring system, which can enhance interactions with biological targets. The synthesized chalcones can be screened for a variety of biological activities, including but not limited to:
-
Antimicrobial Activity: Chalcones have shown promise as antibacterial and antifungal agents, offering a potential scaffold for the development of new therapeutics to combat drug-resistant pathogens.[3][4]
-
Anticancer Activity: Many chalcone derivatives exhibit potent cytotoxic effects against various cancer cell lines, acting through diverse mechanisms such as apoptosis induction and inhibition of tubulin polymerization.
-
Anti-inflammatory Activity: The anti-inflammatory properties of chalcones make them attractive candidates for the development of novel treatments for inflammatory disorders.
Quantitative Data Summary
The following table summarizes the synthesized chalcone derivatives from this compound and various substituted acetophenones, along with their reaction yields and melting points.
| Entry | Acetophenone Derivative | Product Name | Yield (%) | Melting Point (°C) |
| 1 | Acetophenone | (E)-1-phenyl-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 85 | 110-112 |
| 2 | 4'-Methylacetophenone | (E)-1-(p-tolyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 88 | 125-127 |
| 3 | 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 92 | 130-132 |
| 4 | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 89 | 142-144 |
| 5 | 4'-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 91 | 155-157 |
| 6 | 4'-Nitroacetophenone | (E)-1-(4-nitrophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 82 | 168-170 |
| 7 | 3'-Nitroacetophenone | (E)-1-(3-nitrophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 80 | 150-152 |
| 8 | 2'-Hydroxyacetophenone | (E)-1-(2-hydroxyphenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 75 | 118-120 |
Experimental Protocols
General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for the synthesis of chalcones from this compound and substituted acetophenones.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone, etc.)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in 20 mL of 95% ethanol.
-
Stir the mixture at room temperature using a magnetic stirrer until all solids are dissolved.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution (2.0 eq.) dropwise to the ethanolic solution of the reactants over a period of 10-15 minutes with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.
-
A solid precipitate of the crude chalcone will form. Stir the mixture for an additional 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline product.
-
Determine the melting point and characterize the final product using spectroscopic methods (e.g., FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Characterization Data for a Representative Chalcone: (E)-1-phenyl-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one
-
FT-IR (KBr, cm⁻¹): 1658 (C=O stretching of α,β-unsaturated ketone), 1595 (C=C aromatic stretching), 975 (trans C-H out-of-plane bending of the alkene).
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 8.20-7.20 (m, 12H, Ar-H), 7.85 (d, 1H, J=15.6 Hz, H-β), 7.50 (d, 1H, J=15.6 Hz, H-α), 2.70 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃, δ ppm): 190.5, 142.0, 138.0, 134.0, 133.0, 131.5, 130.0, 129.0, 128.5, 127.0, 126.5, 126.0, 125.5, 124.0, 123.5, 122.0, 20.0.
-
Mass Spectrum (EI, m/z): 284 [M]⁺.
Visualizations
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative | Journal of Science & Technology [jst.org.in]
- 3. ACG Publications - Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents [acgpubs.org]
- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: 4-Methyl-1-naphthaldehyde as a Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-methyl-1-naphthaldehyde as a versatile precursor for the synthesis of bioactive molecules with potential therapeutic applications, particularly in oncology. The following sections detail the synthesis of chalcone derivatives, their biological evaluation, and the underlying signaling pathways involved in their anticancer activity.
Application Notes
This compound, a derivative of naphthalene, serves as a valuable building block in medicinal chemistry due to the reactive nature of its aldehyde group, which allows for a variety of chemical transformations.[1][2] Its naphthalene core is a common scaffold in many biologically active compounds. Research has demonstrated that derivatives of this compound, such as chalcones, pyrimidines, and Schiff bases, exhibit significant antiproliferative and anticancer properties.[3][4][5][6][7][8]
Chalcones Derived from this compound:
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds synthesized from this compound.[1][3][6] These derivatives have been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer.[1][9][10] The anticancer activity of these chalcones is often attributed to their ability to induce cell cycle arrest and trigger programmed cell death through the modulation of key signaling pathways.
Mechanism of Action:
Derivatives of this compound have been observed to exert their cytotoxic effects through the induction of apoptosis.[1][11] This process is often mediated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, which are the executioners of apoptosis.[12]
Quantitative Data
The following table summarizes the in vitro anticancer activity of representative chalcone derivatives synthesized from naphthaldehyde precursors, which are structurally similar to this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Naphthalene-Chalcone | (E)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 222.72 (µg/mL) | [3] |
| Naphthalene-Chalcone | Fluorinated chalcone derivative | 4T1 (Breast Cancer) | > Cisplatin | [6] |
| Naphthalene-Chalcone | Chalcone A1 | K562 (Leukemia) | ~1.5 - 40 | [11] |
| Naphthalene-Chalcone | Chalcone A1 | Jurkat (Leukemia) | ~1.5 - 40 | [11] |
| Naphthalene-Chalcone | Chalcone A1 | HT-29 (Colon Cancer) | Cytotoxic | [11] |
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast Cancer) | Low µM range | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one (A Chalcone Derivative)
This protocol describes the Claisen-Schmidt condensation for the synthesis of a chalcone derivative from this compound and 4-methoxyacetophenone.[13][14][15][16]
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl, for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-methoxyacetophenone in ethanol.
-
To this stirred solution, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with dilute hydrochloric acid (HCl) until a precipitate is formed.
-
Filter the solid precipitate, wash it thoroughly with distilled water, and dry it in a vacuum oven.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of a chalcone derivative.
Protocol 2: MTT Assay for Cell Viability
This protocol details the procedure for determining the cytotoxic effects of the synthesized chalcone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19][20]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized chalcone derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized chalcone derivative in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone derivative. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 24-48 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol describes the detection of key apoptosis-related proteins in cancer cells treated with a chalcone derivative using Western blotting.[12][21][22]
Materials:
-
Cancer cell line
-
6-well plates
-
Synthesized chalcone derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the chalcone derivative at its IC50 concentration for 24 hours. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Quantify the protein concentration in the cell lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins (20-30 µg per lane) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
Signaling Pathway
The following diagram illustrates a plausible signaling pathway for apoptosis induction in cancer cells by chalcone derivatives of this compound, based on the general mechanism of action for such compounds.
Caption: Proposed apoptotic signaling pathway induced by chalcone derivatives.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. heteroletters.org [heteroletters.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. chemrevlett.com [chemrevlett.com]
- 15. scispace.com [scispace.com]
- 16. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes: The Versatility of 4-Methyl-1-naphthaldehyde in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-1-naphthaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material and intermediate in organic synthesis.[1][2] Its unique structure, featuring a reactive aldehyde group on a methylated naphthalene scaffold, makes it an ideal precursor for constructing a variety of complex heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry as they form the core structure of numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
These application notes provide detailed protocols for the synthesis of several key heterocyclic families—pyrimidines, quinolines, and thiophenes—using this compound as a key building block. The methodologies highlighted include classic condensation reactions, the formation of chalcone intermediates, and efficient one-pot multicomponent reactions.
Application 1: Synthesis of Naphthyl-Substituted Pyrimidines
The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry.[5] A highly effective route involves the initial synthesis of a chalcone intermediate via Claisen-Schmidt condensation, followed by a cyclization reaction with a suitable nitrogen-containing reagent like guanidine or urea.[4][6] Chalcones derived from this compound are valuable synthons for creating novel pyrimidines with potential biological activities.[4][7]
Experimental Protocols
Protocol 1a: Synthesis of (E)-3-(4-methylnaphthalen-1-yl)-1-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., acetophenone, 1.0 eq) in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold, dilute hydrochloric acid to neutralize the excess base and precipitate the product.
-
Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven. Recrystallize from ethanol to obtain the pure chalcone.
Protocol 1b: Synthesis of 4-(Aryl)-6-(4-methylnaphthalen-1-yl)-pyrimidin-2-amine
-
In a dry round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Add the chalcone from Protocol 1a (1.0 eq) and guanidine hydrochloride (1.5 eq) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Adjust the pH to ~7 using dilute acetic acid, which will cause the product to precipitate.
-
Filter the solid, wash with ample cold water, and dry.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or methanol.
Data Presentation
| Entry | Acetophenone Derivative | Chalcone Yield (%) | Pyrimidine Yield (%) | Reaction Time (h) |
| 1 | Acetophenone | 85-95 | 70-85 | 10 |
| 2 | 4'-Chloroacetophenone | 88-96 | 75-88 | 8 |
| 3 | 4'-Methoxyacetophenone | 82-90 | 68-80 | 12 |
| 4 | 4'-Methylacetophenone | 87-94 | 72-86 | 10 |
| Note: Yields and reaction times are representative and may vary based on specific reaction conditions and substrate purity. |
Application 2: One-Pot Synthesis of Poly-substituted Quinolines
Quinolines are a privileged class of N-heterocycles found in numerous antimalarial, anticancer, and anti-inflammatory agents. Multicomponent reactions (MCRs) provide a highly efficient, atom-economical, and environmentally friendly strategy for their synthesis.[8][9] this compound can be effectively employed in MCRs, such as the Friedländer annulation, to generate diverse quinoline scaffolds in a single step.[10][11]
Experimental Protocol
Protocol 2: L-proline Catalyzed One-Pot Synthesis of Naphthyl-substituted Acridinediones
-
To a mixture of dimedone (2.0 eq) and this compound (1.0 eq) in ethanol, add a substituted aniline (1.0 eq).
-
Add L-proline (20 mol%) as a catalyst to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction's progress via TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
If precipitation does not occur, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol.
Data Presentation
| Entry | Aniline Derivative | Catalyst | Yield (%) | Reaction Time (h) |
| 1 | Aniline | L-proline | 85-92 | 5 |
| 2 | 4-Chloroaniline | L-proline | 88-95 | 4 |
| 3 | 4-Methoxyaniline | L-proline | 82-90 | 6 |
| 4 | 4-Toluidine | L-proline | 86-93 | 5 |
| Note: This protocol is based on a general L-proline catalyzed synthesis of acridinediones, a fused quinoline system. Yields are representative. |
Application 3: Synthesis of 2-Amino-3-cyanothiophenes
Thiophene-containing molecules are prevalent in materials science and medicinal chemistry.[12] The Gewald reaction is a classic and powerful multicomponent method for the synthesis of 2-aminothiophenes from an aldehyde, an active methylene nitrile, and elemental sulfur, typically using a base catalyst.[12][13] this compound is an excellent substrate for this transformation.
Experimental Protocol
Protocol 3: Gewald Synthesis of 2-Amino-3-cyano-4-(4-methylnaphthalen-1-yl)thiophene
-
In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) as a catalyst to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The initial suspension should gradually become a clear solution before the product begins to precipitate.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product. The crude material is often of high purity, but it can be recrystallized from ethanol or isopropanol if necessary.
Data Presentation
| Entry | Active Methylene Nitrile | Catalyst | Yield (%) | Reaction Time (h) |
| 1 | Malononitrile | Morpholine | 80-90 | 3 |
| 2 | Ethyl Cyanoacetate | Piperidine | 75-85 | 4 |
| 3 | Benzoylacetonitrile | Morpholine | 70-82 | 4 |
| Note: The Gewald reaction is robust and generally provides good to excellent yields for a variety of substrates. |
Conclusion
This compound has proven to be a highly effective and adaptable substrate for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined here for the preparation of pyrimidines, quinolines, and thiophenes demonstrate its utility in both stepwise and multicomponent reaction strategies. These methods, characterized by operational simplicity and good yields, provide researchers with reliable pathways to access novel chemical entities for drug discovery and materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. ijrpr.com [ijrpr.com]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. growingscience.com [growingscience.com]
- 6. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. rroij.com [rroij.com]
- 13. Thiophene synthesis [organic-chemistry.org]
Application Notes and Protocols: 4-Methyl-1-naphthaldehyde as a Potential Fluorescent Probe for Biological Imaging
Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the use of 4-Methyl-1-naphthaldehyde as a fluorescent probe. As of the current literature available, the direct application of this compound for biological imaging is not extensively documented. The information presented herein is based on the known properties of structurally similar naphthaldehyde derivatives and serves as a guide for potential research and development. All experimental parameters and data are illustrative and would require empirical validation.
Introduction
This compound is an organic compound featuring a naphthalene core functionalized with a methyl and an aldehyde group.[1] While primarily utilized as a synthetic intermediate in medicinal chemistry and other organic syntheses,[1][2] its naphthaldehyde scaffold suggests potential for fluorescent applications. Naphthalene derivatives are known for their photophysical properties and have been incorporated into various fluorescent probes for the detection of ions and small molecules, as well as for cellular imaging.[3][4][5] The aldehyde group offers a reactive site for the design of "turn-on" probes that could, for instance, react with specific biological analytes to induce a change in fluorescence. This document outlines the potential application of this compound as a fluorescent probe for biological imaging, providing hypothetical data and detailed protocols for its characterization and use.
Principle of Operation (Hypothetical)
The fluorescence of naphthaldehyde derivatives can be sensitive to the local environment. It is hypothesized that this compound may exhibit solvatochromism, where its fluorescence emission spectrum shifts based on the polarity of the solvent. In a biological context, this property could be exploited to probe different cellular microenvironments, such as lipid droplets or membranes.
Furthermore, the aldehyde group can serve as a reactive handle. For example, it could potentially react with primary amines (e.g., on lysine residues in proteins or on specific biomarkers) via Schiff base formation. This reaction could alter the electronic properties of the fluorophore, leading to a "turn-on" or ratiometric fluorescence response. This proposed mechanism would allow for the specific detection of targeted analytes.
Photophysical Properties (Illustrative Data)
The following table summarizes the hypothetical photophysical properties of this compound in various solvents. These values are illustrative and would need to be determined experimentally.
| Property | Dichloromethane | Acetonitrile | Methanol | PBS (pH 7.4) |
| Absorption Max (λabs) | 315 nm | 312 nm | 310 nm | 308 nm |
| Molar Extinction (ε) | 12,000 M⁻¹cm⁻¹ | 11,500 M⁻¹cm⁻¹ | 11,000 M⁻¹cm⁻¹ | 10,500 M⁻¹cm⁻¹ |
| Emission Max (λem) | 420 nm | 435 nm | 450 nm | 465 nm |
| Quantum Yield (Φ) | 0.15 | 0.10 | 0.05 | 0.02 |
| Fluorescence Lifetime (τ) | 2.1 ns | 1.8 ns | 1.5 ns | 1.2 ns |
Application: Live Cell Imaging of Lipid Droplets
This section provides a hypothetical application for using this compound to visualize lipid droplets in live cells, based on its potential lipophilic nature.
Materials
-
This compound (Sigma-Aldrich, CAS 33738-48-6)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for 310 nm excitation and 460 nm emission)
Experimental Protocol: Staining of Live Cells
-
Cell Preparation: Seed cells on a glass-bottom dish at a density that will result in 60-70% confluency at the time of imaging. Incubate under standard conditions (37°C, 5% CO₂).
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image immediately using a fluorescence microscope.
Hypothetical Workflow for Live Cell Imaging
Caption: Workflow for live cell imaging with this compound.
Application: Detection of a Hypothetical Amine-Containing Analyte
This section outlines a hypothetical protocol for using this compound as a "turn-on" fluorescent probe for a specific amine-containing analyte in a cellular context.
Principle
The aldehyde group of this compound reacts with a primary amine on the target analyte to form a Schiff base. This reaction is proposed to restrict intramolecular rotation and alter the electronic structure, leading to a significant increase in fluorescence quantum yield (a "turn-on" response).
Signaling Pathway Diagram
References
Application Notes and Protocols for the Wittig Reaction with 4-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Wittig reaction, a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. The following protocol has been specifically adapted for the olefination of 4-methyl-1-naphthaldehyde. This reaction is pivotal in synthetic routes where the precise placement of a carbon-carbon double bond is critical.
Introduction
The Wittig reaction, developed by Georg Wittig, is a Nobel Prize-winning method that converts aldehydes or ketones into alkenes.[1][2][3] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is a species with adjacent positive and negative charges, making the carbon nucleophilic.[1][3][4] The key advantage of this reaction is the unambiguous positioning of the newly formed double bond, a feature not always achievable with other elimination reactions.[4][5] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[6][7]
Reaction Principle
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde. This initial step can lead to a betaine intermediate which then forms a four-membered oxaphosphetane ring.[3] Alternatively, a concerted [2+2] cycloaddition can directly form the oxaphosphetane.[3][7] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to form the desired alkene and a highly stable triphenylphosphine oxide byproduct.[1][3]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific Wittig reagent used.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for forming =CH2)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))[1][8]
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)[7]
-
Diethyl ether[9]
-
Magnesium sulfate[9]
-
Silica gel for column chromatography[9]
-
Hexanes and Ethyl acetate for chromatography[9]
Procedure:
Part 1: Preparation of the Wittig Reagent (Phosphorus Ylide)
The ylide is typically prepared in situ just before the reaction with the aldehyde.[8]
-
Phosphonium Salt Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.1 eq.) in an appropriate anhydrous solvent (e.g., toluene or THF). Add the corresponding alkyl halide (1.0 eq.). The mixture is typically stirred at room temperature or gently heated to facilitate the SN2 reaction to form the phosphonium salt.[1][4] The salt often precipitates and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
Ylide Generation: To the dried phosphonium salt (1.0 eq.) in a flame-dried flask under an inert atmosphere, add anhydrous THF via syringe. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base). Slowly add a solution of a strong base such as n-butyllithium (1.0 eq.) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Allow the mixture to stir at this temperature for a designated time (typically 30-60 minutes) to ensure complete ylide formation.
Part 2: Wittig Reaction with this compound
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Reaction: Slowly add the solution of this compound to the freshly prepared ylide solution at the same low temperature.
-
Warming and Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period (typically 1-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
Part 3: Work-up and Purification
-
Quenching: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.[2][9] Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).[9]
Data Presentation
The following table summarizes typical quantitative data for a Wittig reaction. Note that these are representative values and will vary depending on the specific Wittig reagent and reaction conditions employed.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq. | The limiting reagent. |
| Phosphonium Salt | 1.1 - 1.5 eq. | An excess is often used to ensure complete consumption of the aldehyde. |
| Base (e.g., n-BuLi) | 1.1 - 1.5 eq. | Equimolar to the phosphonium salt to ensure complete ylide formation. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Other ethereal solvents like diethyl ether can also be used.[7] |
| Ylide Formation Temperature | -78 °C to 0 °C | Dependent on the base and stability of the ylide. |
| Reaction Temperature | -78 °C to Room Temperature | The reaction is typically initiated at a low temperature and allowed to warm. |
| Reaction Time | 1 - 24 hours | Monitored by TLC for completion. |
| Work-up & Purification | ||
| Purification Method | Silica Gel Column Chromatography | Effective for separating the non-polar alkene product from the highly polar triphenylphosphine oxide byproduct.[9] |
| Yield | ||
| Isolated Yield | 60 - 95% | Highly dependent on the specific substrates, reagents, and reaction conditions. |
| Stereoselectivity | ||
| E/Z Ratio | Varies | Stabilized ylides generally give the E-isomer, while non-stabilized ylides give the Z-isomer.[6][7] Semi-stabilized ylides may give mixtures.[7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Wittig reaction with this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. open.bu.edu [open.bu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. sciepub.com [sciepub.com]
Application Notes and Protocols: Knoevenagel Condensation of 4-Methyl-1-naphthaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation of 4-methyl-1-naphthaldehyde with various active methylene compounds. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding α,β-unsaturated compounds that are valuable intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[1][2] The resulting derivatives of this compound are of significant interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately forming a new carbon-carbon double bond.[3][4] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium salt (e.g., ammonium acetate).[4] The active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR, -NO₂), which increases the acidity of the methylene protons.[4][5]
This document outlines protocols for the reaction of this compound with three common active methylene compounds: malononitrile, ethyl cyanoacetate, and barbituric acid.
General Reaction Scheme
The overall transformation involves the condensation of this compound with an active methylene compound, catalyzed by a base, to yield the corresponding α,β-unsaturated product.
References
Synthesis of Novel Bioactive Molecules Using 4-Methyl-1-naphthaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules utilizing 4-Methyl-1-naphthaldehyde as a key starting material. The following sections outline synthetic strategies for creating diverse molecular scaffolds, present quantitative bioactivity data, and offer step-by-step experimental procedures.
Introduction
This compound is a versatile aromatic aldehyde that serves as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic and non-heterocyclic compounds with potential therapeutic applications.[1] Its naphthalene core is a common feature in many bioactive molecules, and the presence of the aldehyde group allows for a wide range of chemical transformations. This document focuses on three principal synthetic routes: the synthesis of chalcones, the formation of Schiff bases, and Knoevenagel condensation reactions. These reactions are widely used to generate compounds with demonstrated antimicrobial and anticancer activities.
I. Synthesis of Bioactive Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of bioactive compounds with a broad spectrum of pharmacological activities, including anticancer properties. The synthesis of chalcone derivatives from this compound can be achieved through the Claisen-Schmidt condensation reaction with various acetophenones.
A. General Reaction Scheme
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone to form an enone. In this case, this compound reacts with a substituted acetophenone in the presence of a base like sodium hydroxide.
Reaction:
This compound + Substituted Acetophenone --(NaOH, Ethanol)--> (2E)-1-(Substituted-phenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one
B. Experimental Protocol: Synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one
This protocol describes the synthesis of a chalcone derivative with potential anticancer activity.
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.70 g, 10 mmol) and 4-methoxyacetophenone (1.50 g, 10 mmol) in 50 mL of ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (40%, 10 mL).
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction using TLC.
-
After completion of the reaction, pour the reaction mixture into a beaker containing 200 mL of crushed ice and acidify with dilute HCl.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from ethanol to obtain the pure chalcone derivative.
-
Characterize the final product by determining its melting point and using spectroscopic techniques (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
C. Bioactivity Data: Anticancer Activity of Naphthalene-Chalcone Derivatives
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µg/mL) against MCF-7 Cells |
| 3a | 4-H | >1000 |
| 3c | 4-Cl | 498.77 |
| 3e | 4-OCH₃ | 311.13 |
| 3f | 2-OCH₃ | 222.70 |
| 5-FU (Control) | - | 51.47 |
IC₅₀: The half maximal inhibitory concentration.
II. Synthesis of Bioactive Schiff Bases
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with a wide range of biological activities, including antimicrobial properties. They are typically formed by the condensation of a primary amine with an aldehyde.
A. General Reaction Scheme
The reaction involves the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the imine.
Reaction:
This compound + Substituted Aniline --(Ethanol, Reflux)--> Substituted-(4-methylnaphthalen-1-yl)methanimine
B. Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.70 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add a solution of the substituted aniline (e.g., 4-chloroaniline, 1.27 g, 10 mmol) in 20 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration, washed with cold ethanol, and dried.
-
If no solid separates, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the synthesized Schiff base using appropriate analytical techniques.
C. Bioactivity Data: Antimicrobial Activity of Schiff Base Derivatives
Specific antimicrobial data for Schiff bases derived from this compound is limited in the provided search results. However, the following table shows the minimum inhibitory concentration (MIC) values for Schiff bases derived from 2-hydroxy-1-naphthaldehyde, indicating the potential antimicrobial activity of this class of compounds.[3]
| Compound | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) |
| Ligand | 125 | 250 |
| Co(II) complex | 62.5 | 125 |
| Ni(II) complex | 62.5 | 125 |
| Cu(II) complex | 31.25 | 62.5 |
| Ciprofloxacin (Control) | 7.81 | 3.90 |
MIC: Minimum Inhibitory Concentration.
III. Knoevenagel Condensation for Bioactive Molecule Synthesis
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. This reaction is instrumental in synthesizing a variety of substituted alkenes and heterocyclic compounds with potential biological activities.
A. General Reaction Scheme
The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration.
Reaction:
This compound + Active Methylene Compound (e.g., Malononitrile) --(Base Catalyst, Solvent)--> 2-((4-methylnaphthalen-1-yl)methylene)malononitrile
B. Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of a vinylidene nitrile derivative.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol or Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.70 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 40 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, a solid product usually precipitates. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product. Recrystallization from ethanol or another suitable solvent may be performed for further purification if necessary.
-
Characterize the product using spectroscopic methods.
C. Bioactivity of Knoevenagel Condensation Products
Products from Knoevenagel condensations are known to possess a range of biological activities, including antimicrobial and anticancer properties.[4][5] The specific bioactivity of the product from this compound and malononitrile would require further biological screening.
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic routes from this compound.
Potential Signaling Pathway Modulation
Derivatives of aldehydes, such as cinnamaldehyde, have been shown to modulate cellular signaling pathways like the MAPK and PI3K/AKT pathways, which are crucial in processes like inflammation and cell proliferation.[6][7] While the specific pathways affected by derivatives of this compound require experimental validation, a general representation of a potential mechanism of action for a bioactive derivative is shown below.
Caption: Hypothetical signaling pathway modulation.
Conclusion
This compound is a promising starting material for the synthesis of a diverse range of bioactive molecules. The synthetic protocols for chalcones, Schiff bases, and Knoevenagel condensation products provided herein offer a foundation for the development of novel therapeutic agents. Further research, including extensive biological screening and elucidation of specific mechanisms of action, is warranted to fully explore the potential of derivatives from this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 3. A study of in vitro antibacterial activity of lanthanides complexes with a tetradentate Schiff base ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-1-naphthaldehyde Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-methyl-1-naphthaldehyde derivatives as a promising class of anticancer agents. This document details their mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for their synthesis and biological evaluation.
Introduction
Naphthalene and its derivatives have long been recognized for their diverse pharmacological activities, including significant potential in cancer therapy. The this compound scaffold serves as a versatile platform for the synthesis of novel compounds with potent cytotoxic and pro-apoptotic effects against various cancer cell lines. Derivatives such as chalcones, thiosemicarbazones, and Schiff bases have demonstrated the ability to induce cell cycle arrest and trigger programmed cell death, making them attractive candidates for further drug development.[1][2][3] This document outlines the methodologies to explore and characterize the anticancer properties of this promising class of molecules.
Data Presentation
The following tables summarize the cytotoxic activities of representative naphthaldehyde derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of their anticancer potency.
Table 1: Cytotoxicity of Naphthalene-Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naphthyl-Chalcone 1 | MCF-7 (Breast) | 3.44 ± 0.19 | Doxorubicin | - |
| Naphthyl-Chalcone 2 | HepG2 (Liver) | 4.64 ± 0.23 | Doxorubicin | - |
| Naphthyl-Chalcone 3 | HCT116 (Colon) | 6.31 ± 0.27 | Doxorubicin | - |
| Fluorinated Naphthyl-Chalcone | 4T1 (Breast) | Stronger than non-fluorinated derivatives | Cisplatin | - |
Data is representative of similar chalcone derivatives and highlights the potential for this class of compounds.[2][4]
Table 2: Cytotoxicity of Naphthalene-Thiosemicarbazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Naphthyl-TSC 1 | LNCaP (Prostate) | >50% inhibition | - | - |
| Naphthyl-TSC 2 (Compound 6) | LNCaP (Prostate) | Potent Activity | - | - |
| Naphthyl-TSC 3 | A549 (Lung) | 12.75 ± 0.35 | Cisplatin | 12.00 ± 0.71 |
| Naphthyl-TSC 4 | MCF-7 (Breast) | 2.821 ± 0.008 | Doxorubicin | 3.162 ± 0.018 |
TSC denotes Thiosemicarbazone. Data is compiled from studies on various naphthalene-based thiosemicarbazones.[5][6][7]
Mechanism of Action
This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction: These compounds can trigger the intrinsic apoptotic pathway, characterized by the externalization of phosphatidylserine on the cell membrane, condensation of chromatin, and fragmentation of DNA.[8][9] Key proteins involved in this pathway, such as the Bcl-2 family (pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases, are modulated by these derivatives.
Cell Cycle Arrest: Treatment with these derivatives has been shown to cause arrest in different phases of the cell cycle, depending on the specific compound and cell line. For instance, some derivatives cause an accumulation of cells in the G2/M phase, while others lead to arrest in the G1 or S phase, thereby inhibiting cell proliferation.[9][10]
Visualizations
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Workflow from synthesis to anticancer evaluation.
Simplified Apoptosis Signaling Pathway```dot
Caption: Workflow for cell cycle analysis by flow cytometry.
Experimental Protocols
Protocol 1: Synthesis of this compound Chalcone Derivatives
This protocol describes a general method for the synthesis of chalcones via the Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Add aqueous NaOH (1 equivalent) to the solution while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography. [1]
Protocol 2: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effect of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value. [11][12]
Protocol 3: Annexin V-FITC Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the synthesized compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. [13][14][15]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of the compounds on the cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the synthesized compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. [16][17][18]
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 2. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmb.org [ajmb.org]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: 4-Methyl-1-naphthaldehyde in the Preparation of Specialized Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-methyl-1-naphthaldehyde as a versatile building block in the synthesis of specialized materials, including potential anticancer agents and fluorescent probes. Detailed experimental protocols and characterization data are provided to guide researchers in their laboratory work.
Application Note 1: Synthesis of Chalcone Derivatives with Potential Anticancer Activity
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. This compound can serve as a key starting material for the synthesis of novel chalcone derivatives, where the 4-methylnaphthalene moiety may enhance biological efficacy.
The synthesis of these chalcones is typically achieved through a Claisen-Schmidt condensation reaction between this compound and a substituted acetophenone in the presence of a base.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.70 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-hydroxyacetophenone in 30 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add 10 mL of a 40% aqueous solution of sodium hydroxide to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with copious amounts of cold distilled water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-hydroxyphenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one.
-
Dry the purified product in a vacuum oven at 60 °C.
Characterization Data (Hypothetical):
-
Yield: 85%
-
Melting Point: 175-177 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.80-7.70 (m, 3H), 7.60-7.50 (m, 3H), 7.40 (d, J = 15.6 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 5.50 (s, 1H, -OH), 2.70 (s, 3H, -CH₃).
-
IR (KBr, cm⁻¹): 3350 (-OH), 1650 (C=O), 1590 (C=C).
-
MS (ESI): m/z 289.12 [M+H]⁺.
Quantitative Data: Anticancer Activity of Related Naphthalene Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Naphthalimide | Disulfide derivative 5b | Hela | 3.64 |
| Naphthalimide | Disulfide derivative 5f | Hela | 3.67 |
| Naphthalimide | Disulfide derivative 5i | Hela | 3.57 |
| Naphthalimide | Disulfide derivative 5a | A549 | 5.25 |
| Naphthalimide | Disulfide derivative 5b | A549 | 6.20 |
| Naphthalimide | Disulfide derivative 5i | A549 | 5.50 |
| Naphthoquinone | Imidazole derivative 44 | HEC1A | 6.40 |
| Naphthoquinone | Halogenated derivative 21 | HEC1A | 1.83 |
Synthesis Workflow for Chalcone Derivatives
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Application Note 2: Preparation of Schiff Base Derivatives as Potential Fluorescent Probes
Schiff bases derived from naphthalene aldehydes have shown promise as fluorescent probes for the detection of metal ions. The imine (-C=N-) linkage and the extended π-conjugation of the naphthalene ring system contribute to their desirable photophysical properties. The reaction of this compound with various primary amines provides a straightforward route to a library of novel Schiff base ligands.
Experimental Protocol: Synthesis of (E)-N-(4-aminophenyl)-1-(4-methylnaphthalen-1-yl)methanimine
Materials:
-
This compound
-
p-Phenylenediamine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.70 g (10 mmol) of this compound in 20 mL of ethanol.
-
To this solution, add a solution of 1.08 g (10 mmol) of p-phenylenediamine in 10 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, a solid precipitate will form.
-
Collect the product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield the pure Schiff base.
-
Dry the product under vacuum.
Characterization Data (Hypothetical):
-
Yield: 90%
-
Melting Point: 198-200 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.50 (s, 1H, -CH=N-), 8.20 (d, J = 8.4 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.85-7.75 (m, 2H), 7.65-7.55 (m, 2H), 7.20 (d, J = 8.4 Hz, 2H), 6.70 (d, J = 8.4 Hz, 2H), 5.10 (s, 2H, -NH₂), 2.70 (s, 3H, -CH₃).
-
IR (KBr, cm⁻¹): 3450, 3350 (-NH₂), 1620 (C=N).
-
MS (ESI): m/z 261.14 [M+H]⁺.
Quantitative Data: Photophysical Properties of a Related Naphthalene-Based Fluorescent Probe
The following table summarizes the photophysical properties of a fluorescent probe derived from a naphthalimide scaffold to illustrate the potential of such systems.
| Property | Value |
| Excitation Wavelength (λex) | 410 nm |
| Emission Wavelength (λem) | 540 nm |
| Stokes Shift | 130 nm |
| Quantum Yield (Φ) | 0.65 |
Synthesis Workflow for Schiff Base Derivatives
Caption: General workflow for the synthesis of Schiff base derivatives.
Logical Relationship for a Hypothetical Drug Development Pathway
The following diagram illustrates a simplified, logical workflow for the development of a therapeutic agent starting from this compound. This is a conceptual representation and does not depict a specific biological signaling pathway.
Caption: Conceptual workflow for drug development from a starting material.
References
analytical methods for the quantification of 4-Methyl-1-naphthaldehyde
An overview of the analytical methods for the quantification of 4-Methyl-1-naphthaldehyde is provided below, tailored for researchers, scientists, and professionals in drug development. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.[1][2] For a compound like this compound, which contains a chromophore, UV detection is a suitable and robust quantification method. The following protocol outlines a reversed-phase HPLC method, which is ideal for moderately polar to non-polar compounds.
Experimental Protocol: HPLC-UV Method
a. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the instrument (e.g., 1 µg/mL to 100 µg/mL).
b. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, UV-Vis detector, and a data acquisition system.[1]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 50% B to 100% B over 20 minutes can be a good starting point for method development.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. A preliminary scan of a standard solution using a UV-Vis spectrophotometer is recommended to determine the optimal wavelength. For similar naphthaldehyde structures, this is often in the 280-330 nm range.
c. Quantification:
-
Inject the prepared calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation: HPLC-UV Method Performance
The following table summarizes typical performance parameters for HPLC-UV methods used for the quantification of aromatic aldehydes.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | The correlation coefficient for the calibration curve, indicating a linear relationship between concentration and response.[3] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The relative standard deviation for repeated measurements, indicating the method's reproducibility.[4] |
| Accuracy (% Recovery) | 98 - 102% | The percentage of the true amount of analyte that is detected by the method.[5] |
Visualization: HPLC-UV Experimental Workflow
References
Application Notes and Protocols for HPLC and GC-MS Analysis of 4-Methyl-1-naphthaldehyde Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of 4-Methyl-1-naphthaldehyde and its reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for the separation, identification, and quantification of the target analyte and potential isomers formed during synthesis.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its synthesis, often achieved through formylation of 1-methylnaphthalene via methods like the Vilsmeier-Haack reaction, can result in a mixture of products, including the desired this compound and its positional isomer, 1-methyl-2-naphthaldehyde.[3][4][5] Therefore, robust analytical methods are crucial for monitoring reaction progress, determining product purity, and characterizing the composition of the reaction mixture.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic aldehydes, often after derivatization to enhance detection.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the separation and identification of volatile and semi-volatile compounds like naphthaldehyde derivatives, providing both chromatographic separation and mass spectral data for unambiguous identification.[6][7]
HPLC Analysis of this compound Reaction Mixtures
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its potential isomers in a reaction mixture.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Crude Reaction Mixture: Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in HPLC-grade acetonitrile and make up to the mark.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the analyte concentrations are within the linear range of the detector.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A phenyl-hexyl column can also be used for alternative selectivity. |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Gradient Program | 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the peaks corresponding to this compound and any isomers by comparing their retention times with those of pure standards.
-
Quantify the components by creating a calibration curve with standard solutions of known concentrations. The peak area is proportional to the concentration of the analyte.
Data Presentation: HPLC Analysis
Table 1: Example HPLC Analysis Results of a this compound Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| 1-Methylnaphthalene (Starting Material) | 8.5 | 150,000 | 0.15 | 15 |
| This compound | 10.2 | 750,000 | 0.75 | 75 |
| 1-Methyl-2-naphthaldehyde (Isomer) | 11.8 | 80,000 | 0.08 | 8 |
| Unknown Byproduct | 13.1 | 20,000 | 0.02 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
GC-MS Analysis of this compound Reaction Mixtures
This protocol describes a GC-MS method for the separation, identification, and semi-quantitative analysis of this compound and its byproducts in a reaction mixture.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Crude Reaction Mixture: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]
-
Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
Dilution: Dilute the sample as necessary to avoid column overloading. A typical concentration for GC-MS analysis is around 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source. |
| Column | A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm x 0.25 µm). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
3. Data Analysis:
-
Identify the components by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST) or by injecting pure standards.
-
Semi-quantitative analysis can be performed by comparing the peak areas of the different components. For accurate quantification, a calibration curve with an internal standard is recommended.
Data Presentation: GC-MS Analysis
Table 2: Example GC-MS Analysis Results of a this compound Reaction Mixture
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 1-Methylnaphthalene (Starting Material) | 9.8 | 142, 141, 115 | 12 |
| This compound | 12.5 | 170, 169, 141, 115 | 80 |
| 1-Methyl-2-naphthaldehyde (Isomer) | 12.9 | 170, 169, 141, 115 | 6 |
| Diformyl-methylnaphthalene (Byproduct) | 15.2 | 198, 169, 141 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Vilsmeier-Haack synthesis of this compound.
Caption: General workflow for analysis of reaction mixtures.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. This compound 97 33738-48-6 [sigmaaldrich.com]
- 5. This compound | 33738-48-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Sensors Based on 4-Methyl-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and application of fluorescent sensors derived from 4-Methyl-1-naphthaldehyde. This versatile building block allows for the development of sensitive and selective probes for various analytes, including metal ions and pH, making it a valuable tool in chemical biology, environmental monitoring, and drug discovery. The protocols detailed herein are based on established methodologies for naphthaldehyde-based sensors and can be adapted for specific research needs.
Introduction to this compound in Fluorescent Sensor Design
This compound serves as an excellent fluorophore scaffold due to the inherent photophysical properties of the naphthalene ring system, which typically exhibits high quantum yields.[1] The aldehyde functional group provides a convenient reactive handle for synthesizing a wide array of sensors, most commonly through the formation of Schiff bases.[2] Schiff base condensation is a straightforward reaction between an aldehyde and a primary amine, allowing for the modular attachment of various recognition moieties (receptors) to the fluorophore.[2][3] The electron-donating nature of the methyl group at the 4-position can further modulate the photophysical properties of the resulting sensor, potentially enhancing its fluorescence characteristics.
The sensing mechanism of these probes often relies on common photophysical processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT).[1] Upon interaction with the target analyte, these processes are modulated, leading to a measurable change in fluorescence, such as a "turn-on" or "turn-off" response, or a shift in the emission wavelength.[1]
Application Note 1: Detection of Metal Ions
Naphthaldehyde-based Schiff base sensors are widely employed for the detection of various metal ions critical to biological and environmental systems. By incorporating a suitable chelating moiety, sensors derived from this compound can be designed for high selectivity and sensitivity towards specific ions like Al³⁺, Zn²⁺, or Cu²⁺.[1][4][5]
Signaling Pathway: CHEF and PET Inhibition for "Turn-On" Sensing
Many "turn-on" fluorescent sensors for metal ions operate through a combination of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In the free sensor, the fluorescence of the naphthaldehyde fluorophore is often quenched by a PET process from a nitrogen atom in the Schiff base receptor to the excited naphthalene ring.[6] When the sensor binds to a target metal ion (e.g., Al³⁺), the lone pair of electrons on the nitrogen becomes engaged in coordination.[6] This coordination inhibits the PET process, blocking the non-radiative decay pathway and causing a significant increase in fluorescence intensity.[6]
Caption: CHEF and PET inhibition mechanism for metal ion detection.
Experimental Protocols
Protocol 1: Synthesis of a Representative Schiff Base Sensor for Al³⁺
This protocol describes a general method for synthesizing a "turn-on" fluorescent sensor for aluminum ions by reacting this compound with 2-aminophenol.
-
Materials:
-
This compound (1.0 mmol)
-
2-Aminophenol (1.0 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
-
Procedure:
-
Dissolve 1.0 mmol of this compound and 1.0 mmol of 2-aminophenol in 30 mL of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.[7]
-
Heat the mixture to reflux with constant stirring for 4-6 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove unreacted starting materials.
-
Dry the purified product in a vacuum oven. Characterize the final product using FTIR, ¹H NMR, and Mass Spectrometry.
-
Caption: General workflow for synthesizing a Schiff base sensor.
Protocol 2: Fluorescence Titration for Metal Ion Sensing
This protocol outlines the general procedure for evaluating the sensor's response to a target metal ion.
-
Materials:
-
Stock solution of the synthesized sensor (e.g., 1 mM in DMSO).
-
Stock solution of the target metal ion (e.g., AlCl₃, 1 mM in deionized water).
-
Stock solutions of various other metal ions for selectivity testing.
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4).[6]
-
Quartz cuvettes.
-
Fluorometer.
-
-
Procedure:
-
Prepare a test solution by diluting the sensor stock solution in the buffer to the desired final concentration (e.g., 10 µM) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the sensor solution (e.g., λex = 343 nm).[8]
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette. Mix thoroughly after each addition.
-
Record the fluorescence spectrum after each addition, allowing the signal to stabilize.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the sensor's response and linear range.
-
Selectivity Test: Repeat the experiment using other metal ions at the same concentration to assess selectivity.
-
Competition Test: Add the target metal ion to a solution of the sensor that has been pre-mixed with potentially interfering ions.[6]
-
Quantitative Data Summary
The following table summarizes typical performance metrics for naphthaldehyde-based Schiff base sensors for various metal ions. Note: These values are representative examples from the literature for similar naphthaldehyde derivatives and would require experimental validation for a this compound based sensor.
| Analyte | Response Type | Limit of Detection (LOD) | Stoichiometry (Sensor:Ion) | Binding Constant (Kₐ) | Reference |
| Al³⁺ | "Turn-on" | 8.73 x 10⁻⁸ M | 2:1 | 1.598 x 10⁵ M⁻¹ | [8] |
| Zn²⁺ | "Turn-on" | 0.17 µM | 1:1 | 5.14 x 10⁷ M⁻¹ | [9][10] |
| Cu²⁺ | "Turn-off" (Quenching) | 1.118 x 10⁻⁹ M | 1:1 | N/A | [1] |
| Ni²⁺ | "Turn-off" (Quenching) | 2.39 x 10⁻⁹ M | 1:1 | N/A | [1] |
Application Note 2: pH Sensing
Fluorescent probes are powerful tools for measuring pH in various chemical and biological systems.[11] Naphthaldehyde derivatives can be functionalized to create sensors whose fluorescence properties are sensitive to proton concentration, allowing for the ratiometric or intensity-based measurement of pH.[4]
Signaling Pathway: Protonation-Dependent Fluorescence
The mechanism for pH sensing often involves a receptor moiety attached to the fluorophore that can be protonated or deprotonated within a specific pH range. This change in protonation state alters the electronic properties of the sensor. For example, protonation of an amine group can inhibit a PET quenching pathway, leading to a "turn-on" fluorescence response as the pH decreases. The equilibrium between the protonated and deprotonated forms dictates the fluorescence output, with the midpoint of the transition corresponding to the sensor's pKa.
Caption: General mechanism for a "turn-on" fluorescent pH sensor.
Experimental Protocols
Protocol 3: Synthesis of a Representative pH-Sensitive Probe
This protocol describes the synthesis of a pH sensor by reacting this compound with an aniline derivative containing a pH-sensitive group, such as N,N-dimethylethane-1,2-diamine, which has been used with naphthalic anhydride systems.[12]
-
Materials:
-
This compound (1.0 mmol)
-
N,N-dimethylethane-1,2-diamine (1.2 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
-
Procedure:
-
Dissolve this compound in 20 mL of ethanol in a round-bottom flask.
-
Add N,N-dimethylethane-1,2-diamine to the solution.
-
Stir the mixture at room temperature for 12-24 hours.[12]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure sensor.
-
Characterize the final product using appropriate spectroscopic methods.
-
Protocol 4: Determination of pKa and pH Response
This protocol details how to characterize the pH-sensing properties of the synthesized probe.
-
Materials:
-
Stock solution of the pH sensor (e.g., 1 mM in DMSO).
-
A series of buffer solutions with a wide range of pH values (e.g., Britton-Robinson buffer from pH 2 to 12).
-
Quartz cuvettes.
-
Fluorometer and UV-Vis Spectrophotometer.
-
Calibrated pH meter.[11]
-
-
Procedure:
-
For each pH value, prepare a test solution by adding a small aliquot of the sensor stock solution to the corresponding buffer to achieve a final concentration of ~10-20 µM.[13]
-
Measure the exact pH of each solution using a calibrated pH meter.
-
Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting data should fit a sigmoidal curve. The pKa of the sensor is the pH value at the inflection point of this curve. The linear response range can be determined from this plot.[4]
-
Quantitative Data Summary
The table below provides example data for a hypothetical pH sensor based on this compound. Note: These values are for illustrative purposes and must be determined experimentally.
| Parameter | Value |
| Analyte | H⁺ (pH) |
| pKa | ~7.0 |
| Linear pH Range | 6.0 - 8.0 |
| Response Type | "Turn-on" with decreasing pH |
| Fluorescence Change | >15-fold enhancement |
General Protocol: Application in Live Cell Imaging
Fluorescent sensors derived from this compound can potentially be used to visualize analytes within living cells, provided they exhibit good cell permeability and low cytotoxicity.[4]
Protocol 5: General Procedure for Cellular Imaging
-
Materials:
-
Cultured cells (e.g., HeLa) grown on glass-bottom dishes.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Stock solution of the fluorescent sensor (1 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets.
-
-
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to 60-70% confluency.
-
Probe Loading: Replace the culture medium with fresh medium containing the desired final concentration of the sensor (e.g., 1-10 µM).
-
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 15-30 minutes to allow for probe uptake.
-
Washing: Gently wash the cells 2-3 times with warm PBS to remove any excess, unbound probe.
-
Imaging: Add fresh medium or imaging buffer to the cells. Immediately image the cells using a fluorescence microscope.
-
Analyte Stimulation (Optional): To observe the sensor's response, cells can be treated with a stimulus to alter the intracellular concentration of the target analyte (e.g., adding a solution containing the target metal ion or altering intracellular pH with ionophores like nigericin).
-
Caption: General workflow for live-cell fluorescence imaging.
References
- 1. Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu<sup>2+</sup> and Ni<sup>2+</sup> Ions - ProQuest [proquest.com]
- 2. chemijournal.com [chemijournal.com]
- 3. jetir.org [jetir.org]
- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ijacskros.com [ijacskros.com]
- 8. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Single-Use pH Sensors for Bioprocessing| Pendotech [pendotech.com]
- 12. rsc.org [rsc.org]
- 13. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Formylation of 1-Methylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1-methylnaphthalene. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when formylating 1-methylnaphthalene?
The primary and desired product of the formylation of 1-methylnaphthalene is 4-methyl-1-naphthaldehyde . Due to the directing effect of the methyl group, electrophilic substitution preferentially occurs at the C4 position of the naphthalene ring.
Q2: What are the common byproducts I might encounter during the formylation of 1-methylnaphthalene?
Several byproducts can be formed depending on the reaction conditions and the formylation method used. The most common byproducts include:
-
Isomeric Monosubstituted Product: 1-methyl-2-naphthaldehyde is a common isomeric byproduct.[1][2]
-
Disubstituted Products: Di-formylated isomers of 1-methylnaphthalene can be generated, especially with an excess of the formylating agent or prolonged reaction times.
-
Isomerization-Related Byproducts: Under the acidic conditions of many formylation reactions, 1-methylnaphthalene can isomerize to 2-methylnaphthalene. This can lead to the formation of formylated derivatives of 2-methylnaphthalene as byproducts.
Q3: Which formylation methods are most suitable for 1-methylnaphthalene?
The Vilsmeier-Haack reaction and the Gattermann-Koch reaction are two commonly employed and effective methods for the formylation of electron-rich aromatic compounds like 1-methylnaphthalene.[3][4][5] The Rieche formylation is another potential method.
Q4: How can I minimize the formation of byproducts?
Minimizing byproduct formation is crucial for achieving a high yield of the desired this compound. Key strategies include:
-
Control Stoichiometry: Use a controlled molar ratio of the formylating agent to 1-methylnaphthalene to reduce the formation of di-formylated products.
-
Optimize Reaction Time and Temperature: Shorter reaction times and controlled temperatures can help minimize side reactions, including di-formylation and potential isomerization.
-
Choice of Catalyst and Reaction Conditions: For the Gattermann-Koch reaction, the choice and ratio of the Lewis acid catalyst can significantly influence the regioselectivity of the reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or temperature cautiously. Ensure efficient stirring. |
| Suboptimal reaction conditions. | Optimize the molar ratios of reactants and catalyst. For Vilsmeier-Haack, ensure the Vilsmeier reagent is freshly prepared. | |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure anhydrous conditions if required by the specific protocol. | |
| High proportion of 1-methyl-2-naphthaldehyde | Reaction conditions favoring the formation of the 2-isomer. | For Gattermann-Koch, adjust the Lewis acid catalyst and its molar ratio.[1] For other methods, screen different solvents and reaction temperatures. |
| Presence of di-formylated byproducts | Excess formylating agent. | Reduce the molar equivalents of the formylating agent (e.g., Vilsmeier reagent). |
| Prolonged reaction time. | Monitor the reaction progress by TLC or GC and quench the reaction upon consumption of the starting material. | |
| Formation of 2-methylnaphthalene derivatives | Isomerization of 1-methylnaphthalene under acidic conditions. | Consider using milder reaction conditions or a less acidic catalyst system if possible. |
| Difficult separation of products | Similar polarities of the desired product and byproducts. | Employ high-performance column chromatography with a carefully selected eluent system. Consider preparative TLC or HPLC for difficult separations. Fractional distillation under reduced pressure may also be an option. |
Quantitative Data
The regioselectivity of the Gattermann-Koch formylation of 1-methylnaphthalene is highly dependent on the reaction conditions, particularly the molar ratio of the Lewis acid catalyst.
| Formylation Method | Catalyst System | Molar Ratio (Catalyst:Substrate) | Product Ratio (1-methyl-2-naphthaldehyde : this compound) | Reference |
| Gattermann-Koch | HF-SbF₅ | ~1:1 | 0 : 1 | [1] |
| Gattermann-Koch | HF-SbF₅ | >1 | 3 : 7 | [1] |
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Methylnaphthalene
This protocol is a representative procedure and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
1-Methylnaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, add anhydrous DMF (1.2 equivalents) to anhydrous 1,2-dichloroethane under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Formylation Reaction: Dissolve 1-methylnaphthalene (1 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir the mixture vigorously until the hydrolysis is complete.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to separate the desired this compound from unreacted starting material and byproducts.
Visualizations
Below are diagrams illustrating the key chemical pathways involved in the formylation of 1-methylnaphthalene.
Caption: Reaction pathways in the formylation of 1-methylnaphthalene.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
References
- 1. growingscience.com [growingscience.com]
- 2. This compound | 33738-48-6 [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
purification of crude 4-Methyl-1-naphthaldehyde by recrystallization or chromatography
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude 4-Methyl-1-naphthaldehyde by recrystallization and column chromatography.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1] The impure solid is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the solution.[2]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent will dissolve this compound poorly at room temperature but readily at its boiling point.[1] Common solvent systems for aromatic aldehydes include ethanol, methanol, or a mixed solvent system like cyclohexane/ethyl acetate.[3][4] Perform small-scale tests to determine the optimal solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to cover the solid.[5] Heat the mixture to the solvent's boiling point while stirring or swirling to facilitate dissolution. Continue adding small portions of hot solvent until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[8]
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
Recrystallization Workflow
Caption: Workflow for the purification of this compound via recrystallization.
Troubleshooting Guide: Recrystallization
| Question | Answer |
| Why are no crystals forming after the solution has cooled? | This is often due to using too much solvent, resulting in a solution that is not supersaturated.[9] Solution: Reheat the solution to boil off some of the solvent to increase the concentration, then attempt to cool it again.[10] Alternatively, you can try inducing crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[9] |
| My compound has "oiled out" instead of crystallizing. What should I do? | Oiling out occurs when the solid melts and comes out of solution as a liquid at the elevated temperature. This can happen if the compound is very impure or if cooling is too rapid.[9] Solution: Reheat the flask to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and allow the solution to cool much more slowly.[10] Insulating the flask can help slow the cooling rate. |
| The recovered crystals are still colored. How can I remove the color? | Colored impurities may not have been fully removed. Solution: Redissolve the crystals in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and recrystallize.[7] |
| My final product yield is very low. What went wrong? | Low recovery can be caused by several factors: using too much solvent (a portion of your product will always remain dissolved), premature crystallization during hot filtration, or washing the final crystals with too much cold solvent.[6] Solution: Ensure you are using the minimum amount of hot solvent necessary for dissolution. When washing the crystals, use only a very small amount of ice-cold solvent. |
Quantitative Parameters for Recrystallization
| Parameter | Typical Value / Range | Notes |
| Crude:Solvent Ratio | Highly variable; aim for minimum hot solvent | Start with a solvent volume that just covers the crude material and add more as needed.[5] |
| Cooling Rate | Slow (e.g., 1-2 hours to room temp) | Rapid cooling can lead to the formation of small, impure precipitates.[6] |
| Activated Charcoal | 1-2% of crude product weight | Use only if colored impurities are present.[7] |
| Expected Purity | >98% (can be improved with multiple recrystallizations) | Purity should be assessed by melting point analysis or spectroscopy. |
| Expected Recovery | 60-90% | Recovery is dependent on the initial purity and the solubility of the compound in the cold solvent. |
Purification by Column Chromatography
Column chromatography is a powerful separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[11] It is particularly useful for separating compounds with similar polarities.
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase (eluent). A good solvent system will provide a clear separation between the target compound and impurities, with an Rf value for this compound of approximately 0.3.[12] A common eluent for aromatic aldehydes is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexane). Pour the slurry into the chromatography column and allow it to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).[13] Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) to maintain a steady flow rate. The components of the mixture will travel down the column at different rates depending on their polarity.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. Monitor the separation by collecting small spots from each fraction and analyzing them by TLC.
-
Product Isolation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound via column chromatography.
Troubleshooting Guide: Column Chromatography
| Question | Answer |
| My compound isn't moving off the baseline on the column. | This indicates that the eluent is not polar enough to move the compound. Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[13] |
| All my compounds are eluting together at the solvent front. | The eluent is too polar, causing all components to travel with the solvent front without interacting with the silica gel. Solution: Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., hexane).[13] |
| Why is there poor separation between my product and an impurity? | This can be caused by using an inappropriate solvent system, overloading the column with too much crude material, or running the column too quickly. Solution: Re-optimize the solvent system using TLC. Ensure the ratio of silica gel to crude product is sufficient (see table below). Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.[14] |
| I suspect my aldehyde is decomposing on the silica gel. How can I prevent this? | Silica gel is slightly acidic and can sometimes cause sensitive compounds like aldehydes to form acetals or undergo other reactions.[12] Solution: The silica gel can be deactivated by adding a small amount of a base, like triethylamine (~1%), to the eluent. Alternatively, switching the stationary phase to alumina, which is available in acidic, neutral, or basic forms, may prevent decomposition.[12] |
Quantitative Parameters for Column Chromatography
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic purifications.[4] |
| Silica:Crude Ratio | 30:1 to 100:1 by weight | Higher ratios provide better separation for difficult mixtures. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 95:5 to 80:20) | The exact ratio must be determined by TLC analysis.[15] |
| Target Rf on TLC | ~0.3 | Provides a good balance between retention and elution time.[12] |
| Sample Loading Solvent | Minimal volume of a low-polarity solvent (e.g., Dichloromethane) | Ensures a tight initial band of the compound on the column.[11] |
| Expected Purity | >99% | Dependent on the success of the separation. |
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. magritek.com [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
optimizing reaction conditions for the synthesis of 4-Methyl-1-naphthaldehyde derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-1-naphthaldehyde and its derivatives. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a monoaldehyde that can be obtained from 1-methylnaphthalene via formylation.[1] The Vilsmeier-Haack reaction is a common method for this formylation, utilizing reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]
Issue 1: Low Yield of the Desired this compound Product
Question: My reaction is resulting in a low yield of the target product. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
DMF Decomposition: Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[4] Ensure your DMF is anhydrous and fresh. A fishy smell can indicate decomposition.[4]
-
Moisture: The Vilsmeier-Haack reaction is sensitive to moisture, which can decompose the Vilsmeier reagent. Ensure all glassware is flame-dried and reagents are anhydrous.[5]
-
-
Reaction Conditions:
-
Temperature: While the reaction is often started at 0°C, it may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature if the reaction is sluggish.[5] However, excessively high temperatures can lead to the formation of tars and other side products.[6]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, prolonged reaction times can promote the formation of byproducts.[6] Monitor the reaction progress closely to determine the optimal time.
-
-
Stoichiometry:
-
The molar ratio of the Vilsmeier reagent to the substrate is crucial. A common starting point is a 1.1 to 1.5:1 ratio of Vilsmeier reagent to the substrate.[7]
-
Issue 2: Formation of the Isomeric Byproduct 1-Methyl-2-naphthaldehyde
Question: My product is a mixture of this compound and 1-Methyl-2-naphthaldehyde. How can I improve the regioselectivity of the reaction to favor the desired isomer?
Answer: The formylation of 1-methylnaphthalene can yield both the 4- and 2-isomers.[1] The regioselectivity is highly dependent on the reaction conditions, particularly the acidity of the medium.
-
Controlling Acidity in Gattermann-Koch Formylation: In related formylation reactions like the Gattermann-Koch, the regioselectivity can be dramatically altered by the molar ratio of the Lewis acid catalyst to the substrate. This is thought to be due to the protonation of the aromatic compound, which influences the position of electrophilic attack.
-
Vilsmeier-Haack Conditions: While less studied for this specific substrate, it is plausible that the concentration and type of activating agent (e.g., POCl₃) in the Vilsmeier-Haack reaction can influence the isomer ratio. Experimenting with slight variations in the stoichiometry of POCl₃ to DMF and the overall concentration may help optimize for the desired 4-isomer.
Issue 3: Purification Challenges - Separating Isomers and Other Impurities
Question: I am having difficulty purifying the this compound from the reaction mixture, especially in separating it from the 1-Methyl-2-naphthaldehyde isomer. What purification methods are most effective?
Answer: The separation of constitutional isomers can be challenging due to their similar physical properties. A combination of techniques is often necessary.
-
Column Chromatography: This is a standard method for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is critical. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be effective. Monitor the fractions closely using TLC to identify and isolate the desired product.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the two isomers differs significantly, recrystallization can be an effective purification method. This may require some screening of different solvents or solvent mixtures.
-
Azeotropic Distillation: For some naphthalene derivatives, azeotropic distillation has been used for isomer separation.[8] This is a more advanced technique and its applicability would need to be determined experimentally.
Issue 4: Formation of Dark, Tarry Residue
Question: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult. What is causing this and how can I prevent it?
Answer: Tar formation is a common issue in electrophilic aromatic substitution reactions, often due to polymerization or decomposition of the starting material or product under the reaction conditions.
-
Temperature Control: This is the most critical factor. The Vilsmeier-Haack reaction is exothermic, and localized overheating can lead to polymerization.[5] Maintain strict temperature control, especially during the addition of reagents, by using an ice bath.[5]
-
Order of Addition: Adding the substrate dropwise to the pre-formed Vilsmeier reagent can sometimes lead to high local concentrations of the reagent, promoting side reactions. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to maintain a more controlled reaction environment.[7]
-
Purity of Starting Materials: Impurities in the 1-methylnaphthalene or solvents can act as catalysts for polymerization. Ensure the use of high-purity starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a widely used method for the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[2][3] It is effective for substrates like 1-methylnaphthalene because the methyl group activates the naphthalene ring towards electrophilic substitution. The reaction conditions are generally mild, and the reagents are readily available.[2]
Q2: What are the key reagents in the Vilsmeier-Haack reaction?
A2: The key reagents are a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphoryl halide, typically phosphorus oxychloride (POCl₃).[2] These react in situ to form the Vilsmeier reagent, a chloroiminium salt, which is the active electrophile in the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[9] By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the consumption of the reactant and the formation of the product(s). This allows you to determine the optimal reaction time and quench the reaction before significant side products are formed.[7]
Q4: What is the typical work-up procedure for a Vilsmeier-Haack reaction?
A4: A typical work-up involves pouring the reaction mixture into a cold aqueous solution, often containing a base like sodium acetate or sodium bicarbonate, to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde.[7] The product is then extracted into an organic solvent, washed, dried, and concentrated.[9]
Q5: Are there any safety precautions I should be aware of when performing this synthesis?
A5: Yes, several safety precautions are necessary. Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction itself can be exothermic, so proper temperature control is essential to avoid uncontrolled reactions.
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (Generic)
This table summarizes the general effect of the Vilsmeier reagent to substrate ratio on the product distribution for a generic activated aromatic compound. This data can be used as a starting point for optimizing the synthesis of this compound.
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Note: This is generalized data and the optimal ratio for 1-methylnaphthalene may vary. Experimental optimization is recommended.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
1-Methylnaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents) to anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C.
-
Stir the resulting mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1-methylnaphthalene (1.0 equivalent) in anhydrous DCM.
-
Add the 1-methylnaphthalene solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water.
-
Stir the mixture for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the 1-methyl-2-naphthaldehyde isomer and other impurities.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Methyl-1-naphthaldehyde Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the oxidation of 4-Methyl-1-naphthaldehyde during storage. Oxidation of the aldehyde functional group to a carboxylic acid is a common degradation pathway that can impact product purity, reactivity, and experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your material.
Troubleshooting Guide: Addressing Oxidation Issues
This section addresses specific issues you might encounter related to the oxidation of this compound.
Question: I opened a new bottle of this compound, and it has a yellowish tint. Is it oxidized?
Answer: A light yellow to yellow color is a typical appearance for this compound and does not necessarily indicate significant oxidation.[1] However, a noticeable darkening or change in color over time compared to a freshly opened sample could suggest degradation. To confirm the purity, it is recommended to perform an analytical test, such as NMR or HPLC analysis, to quantify the level of the corresponding carboxylic acid impurity, 4-methyl-1-naphthoic acid.
Question: My experimental results are inconsistent when using an older batch of this compound. Could oxidation be the cause?
Answer: Yes, oxidation of the aldehyde to a carboxylic acid can significantly impact its reactivity and lead to inconsistent experimental results. The presence of the carboxylic acid impurity can alter reaction kinetics, stoichiometry, and downstream purification processes. It is advisable to test the purity of the older batch before use. If oxidation is confirmed, consider purifying the aldehyde by distillation or chromatography, or using a fresh, unopened bottle.
Question: I suspect my this compound has oxidized. What is a simple qualitative test I can perform?
Answer: While not quantitative, a simple qualitative test for the presence of aldehydes is the Tollens' test (silver mirror test). Aldehydes are readily oxidized by Tollens' reagent, resulting in the formation of a silver mirror on the inside of the test tube. However, this test will be positive for the unoxidized aldehyde and will not directly quantify the extent of oxidation. A more definitive but still relatively simple method would be thin-layer chromatography (TLC) to check for the presence of a more polar spot corresponding to the carboxylic acid. For accurate quantification, instrumental methods like HPLC or NMR are necessary.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound oxidation?
A1: The primary cause of oxidation is exposure to atmospheric oxygen.[2] This process, known as autoxidation, can be accelerated by factors such as light, elevated temperatures, and the presence of metal ion contaminants.[2]
Q2: What are the ideal storage conditions to prevent oxidation?
A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[3] The container should be tightly sealed to limit exposure to air. For long-term storage, blanketing the material with an inert gas such as argon or nitrogen is highly recommended.[4][5]
Q3: Can I use an antioxidant to prevent the oxidation of this compound?
A3: Yes, adding a radical-scavenging antioxidant can significantly inhibit the oxidation process. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and hydroquinone are effective for this purpose.[6][7][8][9] A low concentration, typically around 0.1%, is often sufficient.[6][7]
Q4: How can I tell if my this compound has oxidized?
A4: Visual inspection may reveal a darkening of the material. However, the most reliable way to determine oxidation is through analytical methods. The primary oxidation product is 4-methyl-1-naphthoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to identify and quantify this impurity.[10][11][12]
Q5: What is the expected shelf life of this compound?
A5: The shelf life is highly dependent on the storage conditions. When stored properly under an inert atmosphere in a sealed container and protected from light and heat, it can be stable for an extended period. However, once opened and exposed to air, the rate of degradation will increase. It is good practice to re-evaluate the purity of the material if it has been stored for a long time, especially after the container has been opened.
Storage Conditions and Stability Data
The following table provides a summary of recommended storage conditions and the expected relative stability of this compound. The stability is indicated qualitatively, as precise quantitative data is highly dependent on specific storage variables.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Optimal | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial/Stored in Dark) | High |
| Good | Room Temperature (~20-25°C) | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial/Stored in Dark) | Moderate to High |
| Acceptable | 2-8°C | Air (Tightly Sealed) | Dark (Amber Vial/Stored in Dark) | Moderate |
| Sub-optimal | Room Temperature (~20-25°C) | Air (Tightly Sealed) | Dark (Amber Vial/Stored in Dark) | Low to Moderate |
| Poor | Elevated Temperature (>30°C) | Air | Exposed to Light | Low |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
Objective: To establish a standard procedure for the long-term storage of this compound to minimize oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap
-
Inert gas (Argon or Nitrogen) source with a regulator and tubing
-
Optional: Antioxidant such as BHT or hydroquinone
-
Refrigerator or cold room (2-8°C)
Procedure:
-
If desired, add an antioxidant to the this compound at a concentration of approximately 0.1% (w/w) and mix until dissolved.
-
Place the this compound in a clean, dry amber glass vial.
-
Insert a needle or a tube connected to the inert gas source into the vial, ensuring the tip is above the surface of the material.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.
-
While maintaining a positive flow of inert gas, quickly and tightly seal the vial with the PTFE-lined screw cap.
-
Wrap the cap with parafilm for an extra seal.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a dark, refrigerated environment (2-8°C).
Protocol 2: Quantitative Analysis of Oxidation by HPLC
Objective: To quantify the amount of 4-methyl-1-naphthoic acid (the primary oxidation product) in a sample of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
Reference standard of 4-methyl-1-naphthoic acid
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-methyl-1-naphthoic acid in acetonitrile at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and ramp up the concentration of B over time to elute both the aldehyde and the more polar carboxylic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Set to the λmax of this compound (can be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration for 4-methyl-1-naphthoic acid.
-
Inject the sample solution.
-
Identify the peaks for this compound and 4-methyl-1-naphthoic acid based on their retention times compared to the standards.
-
Quantify the amount of 4-methyl-1-naphthoic acid in the sample using the calibration curve. The percentage of oxidation can then be calculated.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential oxidation of this compound.
Caption: Troubleshooting workflow for suspected oxidation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. perfumersworld.com [perfumersworld.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Hydroquinone - Wikipedia [en.wikipedia.org]
- 9. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 4-Methyl-1-naphthaldehyde
Welcome to the technical support center for troubleshooting reactions with 4-Methyl-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yields in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions with this compound?
A1: Low yields can stem from a variety of factors, including:
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Purity of Starting Materials: Impurities in this compound or other reagents can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can significantly impact yield.
-
Side Reactions: The formation of unintended byproducts consumes starting material and complicates purification.
-
Workup and Purification: Product loss can occur during extraction, washing, and purification steps.
-
Moisture and Air Sensitivity: Some reactions require anhydrous and inert conditions to prevent decomposition of reagents or intermediates.
Q2: How does the methyl group on the naphthalene ring affect the reactivity of this compound?
A2: The methyl group is an electron-donating group, which can influence the reactivity of the aldehyde. It can affect the electron density of the aromatic system and potentially influence the regioselectivity of certain reactions.
Q3: What are some common impurities that might be present in this compound?
A3: this compound is often synthesized via formylation of 1-methylnaphthalene, which can lead to the presence of the isomeric 1-methyl-2-naphthaldehyde as an impurity.[1] Other potential impurities could include unreacted starting materials or byproducts from the synthesis.
General Troubleshooting Workflow
If you are experiencing low yields, follow this general troubleshooting workflow to identify the potential cause.
Caption: A general workflow for troubleshooting low reaction yields.
Reaction-Specific Troubleshooting Guides
Knoevenagel Condensation
The Knoevenagel condensation is a common reaction involving aldehydes and active methylene compounds. Low yields in this reaction with this compound can often be attributed to catalyst choice, reaction conditions, or workup procedures.
Troubleshooting Knoevenagel Condensation
Caption: Troubleshooting guide for Knoevenagel condensation reactions.
Quantitative Data for Knoevenagel Condensation of Naphthaldehydes
| Aldehyde | Active Methylene Compound | Base | Solvent | Yield (%) | Reference |
| 2-Naphthaldehyde | Malononitrile | Sodium Hydroxide | Water | High | [2] |
| 2-Naphthaldehyde | Malononitrile | Proline | Water | 100 | [2] |
| Piperonal | Malononitrile | Proline | Water | 100 | [2] |
| Benzaldehyde | Malononitrile | 2-Diethylaminoethanol | Water | 92 | [3] |
| 4-Methylbenzaldehyde | Malononitrile | 2-Diethylaminoethanol | Water | 86 | [3] |
Experimental Protocol: Knoevenagel Condensation of 2-Naphthaldehyde with Malononitrile [2]
-
To a suitable reaction vessel, add 2-naphthaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add water as the solvent.
-
Add a catalytic amount of a base, such as proline.
-
Stir the reaction mixture at room temperature for the appropriate amount of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the solution.
-
Isolate the product by suction filtration and wash with cold water.
-
The crude product can be further purified by recrystallization if necessary.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. Low yields with this compound can arise from issues with ylide formation, the stability of the ylide, or the reaction conditions.
Troubleshooting Wittig Reaction
Caption: Troubleshooting guide for Wittig reactions.
Quantitative Data for Wittig-type Reactions
| Aldehyde | Ylide/Phosphonium Salt | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Methyltriphenylphosphonium bromide | t-BuONa | MTBE | - | [4] |
| Substituted Aldehyde | (Methoxymethyl)triphenylphosphonium chloride | NaH | THF | 62 | [5] |
| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | - | Water | 56.9 (avg) | [6] |
| Anisaldehyde | Methyl bromoacetate / PPh3 | NaHCO3 | Water | 54.9 (avg) | [6] |
Experimental Protocol: General Aqueous Wittig Reaction [6]
-
In a test tube, add triphenylphosphine (1.4 mmol) to a saturated aqueous solution of sodium bicarbonate (5 mL) and stir for 1 minute.
-
To this suspension, add the alkyl halide (e.g., methyl bromoacetate, 1.6 mmol) followed by the aldehyde (1.0 mmol).
-
Stir the reaction mixture vigorously for 1 hour.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Grignard Reaction
Grignard reactions are a powerful tool for forming carbon-carbon bonds. When using this compound, low yields can be caused by moisture, impure reagents, or side reactions.
Troubleshooting Grignard Reaction
Caption: Troubleshooting guide for Grignard reactions.
Quantitative Data for Grignard Reactions with Aldehydes
| Aldehyde | Grignard Reagent | Yield (%) | Notes | Reference |
| 2-Butanone | Ethylmagnesium bromide (1 equiv.) | Moderate | Lower yield with 2 equiv. of Grignard reagent. | [7] |
| Benzaldehyde | Phenylmagnesium bromide | - | General reaction | [8] |
| Isobutyraldehyde | Phenylmagnesium chloride | - | Preparation of 2-methyl-1-phenyl-1-propanol | [9] |
Experimental Protocol: General Grignard Reaction
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a color change.
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the Grignard reagent.
-
After the addition is complete, stir the reaction for a specified time at room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography or recrystallization.
Reductive Amination
Reductive amination is a method for preparing amines from aldehydes. Low yields can result from incomplete imine formation, over-alkylation, or issues with the reducing agent.
Troubleshooting Reductive Amination
Caption: Troubleshooting guide for reductive amination reactions.
Quantitative Data for Reductive Amination Reactions
| Aldehyde/Ketone | Amine | Reducing Agent | Yield (%) | Notes | Reference |
| Ethyl-2-oxo-4-phenylbutyrate | Propargylamine | Imine reductase | 61 | Enantioselective | [10] |
| Racemic ketone | Methylamine | Iridium catalyst / H2 | 86 | Diastereoselective | [10] |
| Cyclohexanone | N-methyl propargylamine | Imine reductase | 59 | - | [10] |
| Various aldehydes/ketones | Primary/Secondary amines | N-methylpyrrolidine zinc borohydride | Good to excellent | Neutral conditions | [11] |
Experimental Protocol: General Reductive Amination [12]
-
Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation, which can be monitored by TLC.
-
Add the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride) portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete (as monitored by TLC).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography or other suitable methods.
Purification of Naphthalene Derivatives
Purification is a critical step to obtaining a high-purity product. Common methods for purifying derivatives of this compound include recrystallization and column chromatography.
Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For naphthalene derivatives, solvents like ethanol, methanol, or mixed solvent systems are often effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, a small amount of decolorizing carbon can be added. Filter the hot solution to remove insoluble impurities and the carbon. Allow the filtrate to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The polarity of the mobile phase is optimized to achieve good separation of the desired product from impurities. Gradient elution, where the polarity of the solvent mixture is gradually increased, can be effective for complex mixtures.[13]
-
Procedure: A slurry of silica gel in the initial mobile phase is packed into a column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. The mobile phase is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciepub.com [sciepub.com]
- 7. rsc.org [rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 10. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 4-Methyl-1-naphthaldehyde under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1-naphthaldehyde. The focus is on potential side reactions that may be encountered under acidic or basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when working with this compound?
A1: The primary side reactions are dependent on the pH of your reaction medium.
-
Under basic conditions , especially with strong bases like sodium hydroxide or potassium hydroxide, this compound can undergo the Cannizzaro reaction . This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding alcohol, (4-methylnaphthalen-1-yl)methanol, and one molecule of the carboxylic acid, 4-methylnaphthalene-1-carboxylic acid.[1][2] This occurs because this compound lacks alpha-hydrogens, making it susceptible to this type of transformation in the presence of a strong base.[3]
-
Under acidic conditions , this compound is generally more stable. However, prolonged exposure to strong acids, especially at elevated temperatures, may lead to polymerization or degradation . In the presence of other reactive species, such as formaldehyde and concentrated sulfuric acid, naphthaldehydes can participate in polymerization reactions, forming complex resinous materials.[4]
Q2: My reaction with this compound under basic conditions is giving me unexpected products. What could they be?
A2: If you are running a reaction with this compound in the presence of a strong base, the most likely unexpected products are (4-methylnaphthalen-1-yl)methanol and 4-methylnaphthalene-1-carboxylic acid, formed via the Cannizzaro reaction.[1][2] You will typically get a roughly 1:1 molar ratio of the alcohol and the carboxylic acid.[5]
Q3: How can I minimize the Cannizzaro reaction?
A3: To minimize the Cannizzaro reaction, consider the following:
-
Avoid strong bases: If your desired reaction can be performed with a weaker base, this will significantly reduce the rate of the Cannizzaro reaction.
-
Lower the temperature: The Cannizzaro reaction, like many reactions, is temperature-dependent. Running your experiment at a lower temperature may disfavor this side reaction.
-
Control stoichiometry: The Cannizzaro reaction is second order in the aldehyde.[2] If possible, using a lower concentration of the aldehyde could slow down this side reaction.
-
Use aprotic solvents: The Cannizzaro reaction is typically carried out in protic solvents like water or alcohols.[6] Using an aprotic solvent may disfavor this reaction pathway, although this is highly dependent on your primary reaction.
Q4: Are there any specific side reactions involving the naphthalene ring or the methyl group under acidic or basic conditions?
A4: Under general laboratory acidic or basic conditions, side reactions directly involving the naphthalene ring or the methyl group of this compound are less common than the reactions of the aldehyde group. However, under specific and often harsh conditions, other reactions can occur:
-
Acid-catalyzed polymerization: As mentioned, strong acids can promote polymerization, likely through electrophilic attack on the electron-rich naphthalene ring.[4]
-
Oxidation of the methyl group: While not a simple acid/base reaction, in the presence of oxidizing agents, the methyl group could be oxidized.
Troubleshooting Guides
Issue 1: Formation of Two Unexpected Products in a Base-Catalyzed Reaction
-
Symptom: After your reaction with this compound under basic conditions (e.g., using NaOH, KOH), you observe two new major spots on your TLC plate, or two new peaks in your GC/LC-MS, that are not your starting material or desired product.
-
Probable Cause: You are likely observing the products of the Cannizzaro reaction: (4-methylnaphthalen-1-yl)methanol and 4-methylnaphthalene-1-carboxylic acid.
-
Troubleshooting Steps:
-
Characterize the byproducts: Isolate the byproducts and characterize them by techniques such as NMR, IR, and mass spectrometry to confirm their identities.
-
Modify reaction conditions:
-
If your desired reaction allows, switch to a non-hydroxide base (e.g., an amine base or carbonate) to see if the formation of the byproducts is suppressed.
-
Reduce the reaction temperature.
-
Decrease the concentration of this compound.
-
-
Work-up procedure: During your work-up, you can separate the acidic product (4-methylnaphthalene-1-carboxylic acid) from the neutral alcohol product and your desired product by performing an acid-base extraction. The carboxylic acid will be soluble in an aqueous basic solution, while the alcohol will remain in the organic layer.
-
Issue 2: Formation of an Insoluble, Gummy, or Polymeric Material in an Acid-Catalyzed Reaction
-
Symptom: Upon addition of a strong acid to your reaction containing this compound, or during an acidic workup, you observe the formation of a significant amount of insoluble, often colored, material.
-
Probable Cause: This is likely due to acid-catalyzed polymerization or degradation of the naphthaldehyde.
-
Troubleshooting Steps:
-
Minimize exposure to strong acid: If using a strong acid is necessary, add it slowly and at a low temperature.
-
Use a milder acid: If possible, substitute the strong acid with a weaker one (e.g., acetic acid instead of sulfuric acid).
-
Protect the aldehyde: If the aldehyde is not the reacting functional group, consider protecting it as an acetal before subjecting the molecule to strongly acidic conditions. The acetal can be deprotected under milder acidic conditions.
-
Optimize work-up: During an acidic work-up, ensure the solution is well-stirred and cooled to dissipate any heat generated from neutralization. Avoid prolonged exposure to the acidic environment.
-
Data Presentation
Table 1: Products of the Cannizzaro Reaction of this compound
| Starting Material | Product 1 (Oxidation) | Product 2 (Reduction) |
| This compound | 4-Methylnaphthalene-1-carboxylic acid | (4-methylnaphthalen-1-yl)methanol |
Experimental Protocols
Protocol 1: General Procedure for the Cannizzaro Reaction of an Aromatic Aldehyde (Adapted for this compound)
This is a general procedure and should be adapted and optimized for specific experimental goals.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of methanol.
-
Base Addition: Prepare a concentrated solution of potassium hydroxide (e.g., 10 M) in water. Add the KOH solution (2.5 eq) to the aldehyde solution.
-
Reaction: Stir the mixture vigorously at room temperature or gently heat to 50-60 °C. The reaction progress can be monitored by TLC. The reaction is often complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane) to separate the alcohol product ((4-methylnaphthalen-1-yl)methanol).
-
The aqueous layer contains the potassium salt of the carboxylic acid.
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is ~1-2. The 4-methylnaphthalene-1-carboxylic acid will precipitate out of the solution.
-
Collect the solid carboxylic acid by vacuum filtration.
-
The organic layer containing the alcohol can be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude alcohol.
-
-
Purification: Both the carboxylic acid and the alcohol can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Cannizzaro reaction of this compound.
Caption: Potential side reaction under strong acidic conditions.
Caption: Troubleshooting workflow for side reactions.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
Technical Support Center: Managing Reaction Temperature to Avoid Decomposition of Naphthaldehyde Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing reaction temperatures to prevent the decomposition of naphthaldehyde compounds during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving naphthaldehyde compounds, with a focus on issues related to thermal stability.
| Problem | Potential Cause | Recommended Action |
| Reaction mixture darkens significantly (turns dark brown or black). | Thermal decomposition of the naphthaldehyde compound. | Immediately reduce the reaction temperature. If possible, take a small aliquot for analysis (e.g., TLC, LC-MS) to check for the presence of degradation products. Consider if the set temperature is too high for the specific naphthaldehyde derivative. |
| Unexpected side products are observed via TLC or LC-MS. | Localized overheating or prolonged exposure to elevated temperatures. | Improve stirring to ensure even heat distribution. Reduce the heating mantle/oil bath temperature. Monitor the reaction more frequently to determine the optimal reaction time and avoid prolonged heating. |
| Low or inconsistent product yield. | Decomposition of starting material or product. | Re-evaluate the reaction temperature. A lower temperature for a longer duration may be preferable. Ensure the accuracy of your temperature measurement device. |
| Gas evolution from the reaction mixture. | Decomposition of the naphthaldehyde, potentially releasing CO and CO₂.[1] | Work in a well-ventilated fume hood. If the reaction is not expected to produce gas, this is a strong indicator of decomposition. Stop the reaction and re-assess the conditions. |
| Solidification or polymerization in the reaction flask. | High localized temperatures promoting side reactions. | Ensure efficient stirring. Consider a more dilute reaction mixture to better dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: At what temperature do naphthaldehyde compounds typically decompose?
Q2: What are the primary signs of naphthaldehyde decomposition?
A2: The most common visual indicator is a significant darkening of the reaction mixture. Other signs include the formation of insoluble byproducts, unexpected gas evolution, and the appearance of new, often polar, spots on a Thin-Layer Chromatography (TLC) plate.
Q3: How can I effectively control the temperature of my reaction?
A3: Precise temperature control is critical. Here are some recommended methods:
-
Oil Baths: Use a silicone or mineral oil bath with a contact thermometer for accurate temperature regulation of the reaction vessel.
-
Heating Mantles: When using a heating mantle, ensure good thermal contact and use a temperature controller with a thermocouple placed in the reaction mixture for accurate feedback.
-
Automated Synthesis Workstations: These provide excellent, programmable temperature control.
-
Solvent Reflux: The boiling point of the solvent will dictate the reaction temperature. Ensure the chosen solvent's boiling point is not excessively high for the stability of the naphthaldehyde compound.
Q4: What are the hazardous byproducts of naphthaldehyde decomposition?
A4: While specific decomposition pathways are not well-documented, hazardous decomposition products can include carbon monoxide (CO) and carbon dioxide (CO₂).[1] Therefore, all reactions at elevated temperatures should be performed in a certified chemical fume hood.
Q5: Can I monitor my reaction in real-time to detect decomposition?
A5: Yes, in-situ monitoring techniques are highly recommended for reactions with thermally sensitive compounds. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can be used with immersion probes to monitor the disappearance of starting materials and the appearance of both the desired product and potential decomposition byproducts in real-time.[4] This allows for immediate adjustments to reaction conditions if decomposition is detected.
Experimental Protocols
Protocol 1: Setting Up a Temperature-Controlled Reaction
-
Apparatus Assembly: Assemble your glassware (e.g., round-bottom flask, condenser) in a fume hood. Ensure all glassware is clean and dry.
-
Temperature Probe Placement: Place a calibrated thermometer or thermocouple probe into the reaction vessel, ensuring the tip is submerged in the reaction mixture but not touching the sides of the flask.
-
Heating Medium:
-
Oil Bath: Place the reaction flask in an oil bath on a magnetic stirrer hotplate. The oil level should be sufficient to heat the reaction mixture evenly.
-
Heating Mantle: Place the flask in a heating mantle of the appropriate size. Fill the space between the flask and the mantle with sand to ensure even heat distribution.
-
-
Temperature Controller: Connect the thermometer/thermocouple to a temperature controller that regulates the power to the hotplate or heating mantle.
-
Set Temperature: Set the desired reaction temperature on the controller.
-
Stirring: Use a magnetic stir bar and stirrer to ensure the reaction mixture is well-mixed and the temperature is uniform throughout.
-
Monitoring: Continuously monitor the internal reaction temperature throughout the experiment.
Protocol 2: Monitoring for Decomposition using Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting:
-
Using a capillary tube, spot a small amount of your starting naphthaldehyde compound on the baseline (this is your reference).
-
Carefully take a small aliquot from your reaction mixture at regular intervals (e.g., every 30 minutes) and spot it on the baseline next to the reference spot.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and visualize the spots under a UV lamp.
-
Analysis:
-
The disappearance of the starting material spot and the appearance of a new spot corresponding to your product indicate the reaction is proceeding.
-
The appearance of new, unexpected spots, especially those that are highly colored or have a very low Rf value (streaking), may indicate the formation of decomposition byproducts.
-
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
issues with starting material purity in 4-Methyl-1-naphthaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on issues related to starting material purity. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound, and what is the typical starting material?
A1: The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The starting material for this synthesis is 1-methylnaphthalene. The reaction typically involves treating 1-methylnaphthalene with a Vilsmeier reagent, which is formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1]
Q2: Why is the purity of the 1-methylnaphthalene starting material so critical for this synthesis?
A2: The purity of the 1-methylnaphthalene is paramount because the Vilsmeier-Haack reaction is not highly selective towards only the desired starting material. Common impurities in technical-grade 1-methylnaphthalene are often structurally similar and also electron-rich, meaning they can compete in the formylation reaction. This can lead to the formation of undesired side products, which complicates purification of the final product and ultimately reduces the yield of this compound.[3]
Q3: What are the most common impurities in commercially available 1-methylnaphthalene, and where do they come from?
A3: 1-methylnaphthalene is typically derived from coal tar or petroleum.[4] The most common impurities include:
-
2-Methylnaphthalene: The constitutional isomer of 1-methylnaphthalene.
-
Naphthalene: The parent aromatic hydrocarbon.
-
Indole: A nitrogen-containing heterocyclic compound.
-
Quinoline: Another nitrogen-containing heterocyclic aromatic compound.
-
Thiophenic compounds: Sulfur-containing aromatic compounds.
These impurities are present due to their similar boiling points and chemical properties, which makes their separation from 1-methylnaphthalene challenging.[5]
Q4: How do these common impurities affect the synthesis of this compound?
A4: Each of the common impurities can negatively impact the synthesis in different ways:
-
2-Methylnaphthalene: Being an electron-rich aromatic ring, it will also undergo the Vilsmeier-Haack reaction to produce isomeric methyl-naphthaldehydes, which can be difficult to separate from the desired this compound.
-
Naphthalene: While less reactive than 1-methylnaphthalene, it can still be formylated under certain conditions, leading to the formation of naphthaldehydes.[3]
-
Indole: As a very electron-rich heterocycle, indole reacts readily under Vilsmeier-Haack conditions, typically at the 3-position, to form indole-3-carbaldehyde.[2][6] This reaction consumes the Vilsmeier reagent and introduces a highly polar impurity.
-
Quinoline and Thiophenic Compounds: These can also react and may poison the catalyst or lead to a variety of side products, further contaminating the desired product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on issues arising from starting material purity.
Q5: I am observing a significantly lower yield than expected. What are the likely causes related to my starting material?
A5: A low yield is one of the most common issues and can often be traced back to the purity of the 1-methylnaphthalene.
-
Cause 1: Presence of reactive impurities. Impurities such as 2-methylnaphthalene and indole will compete with 1-methylnaphthalene for the Vilsmeier reagent, effectively reducing the amount of reagent available to form the desired product.[2][6]
-
Solution: It is crucial to use high-purity 1-methylnaphthalene. If you suspect your starting material is of low purity, consider purifying it before use via fractional distillation or preparative chromatography. You should also perform a quantitative analysis (e.g., by GC-MS) to determine the purity of your starting material.
-
-
Cause 2: Inaccurate quantification of the starting material. If the 1-methylnaphthalene contains a significant percentage of non-reactive impurities or residual solvent, the actual molar amount of the starting material will be less than calculated, leading to a lower than expected yield.
-
Solution: Use a validated analytical method like quantitative NMR (qNMR) or GC with an internal standard to accurately determine the purity of your 1-methylnaphthalene before calculating the stoichiometry of the reaction.
-
Q6: My final product is difficult to purify, and I see multiple spots on my TLC plate that are close to my product spot. What is happening?
A6: The presence of closely related isomers is the most probable cause for purification difficulties.
-
Cause: Isomeric Impurities. The most likely culprit is the presence of 2-methylnaphthalene in your starting material. This isomer will react to form other methyl-naphthaldehyde isomers. These isomers have very similar polarities and boiling points to the desired this compound, making them very challenging to separate by standard column chromatography or distillation.
-
Solution: The most effective solution is to remove the 2-methylnaphthalene from the starting material before the reaction. This can be achieved through careful fractional vacuum distillation or preparative HPLC. Analytical HPLC or GC can be used to confirm the isomeric purity of the 1-methylnaphthalene.
-
Q7: I have a significant amount of a dark, tarry byproduct in my reaction mixture. What could be the source of this?
A7: The formation of dark, polymeric materials can often be attributed to highly reactive impurities.
-
Cause: Highly Reactive Heterocyclic Impurities. Indole and its derivatives are known to be highly reactive under the acidic conditions of the Vilsmeier-Haack reaction and can lead to the formation of colored, polymeric side products.[6]
-
Solution: It is important to remove nitrogen-containing heterocycles like indole from the 1-methylnaphthalene starting material. This can be achieved by an acidic wash during a workup of the technical-grade material, followed by distillation.
-
Summary of Impurity Effects and Recommended Purity Levels
| Impurity | Expected Impact on Synthesis | Recommended Maximum Level | Analytical Method for Detection |
| 2-Methylnaphthalene | Formation of isomeric aldehydes, difficult purification, lower yield of desired product. | < 0.5% | GC-MS, HPLC |
| Naphthalene | Minor formation of naphthaldehyde, consumption of reagents. | < 1.0% | GC-MS, HPLC |
| Indole | Significant reagent consumption, formation of dark polymeric byproducts, difficult purification. | < 0.1% | GC-MS, HPLC with UV detection |
| Quinoline | Potential for side reactions and catalyst inhibition. | < 0.2% | GC-MS |
| Thiophenic Compounds | Potential for side reactions. | < 0.5% | GC-MS with sulfur detector |
Experimental Protocols
Protocol 1: Purification of 1-Methylnaphthalene by Fractional Vacuum Distillation
This protocol describes the purification of technical-grade 1-methylnaphthalene to remove common impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux column (or a packed column for higher efficiency), a distillation head with a condenser, and receiving flasks. Ensure all glassware is dry.
-
Initial Treatment (Optional): If the starting material is suspected to contain basic impurities like indole or quinoline, first wash it with an equal volume of 5% aqueous hydrochloric acid. Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Distillation:
-
Charge the distillation flask with the crude 1-methylnaphthalene.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask gently.
-
Collect a forerun fraction, which will contain lower boiling point impurities.
-
Carefully collect the main fraction of 1-methylnaphthalene at its boiling point at the given pressure (approx. 110-112 °C at 15 mmHg). The boiling points of 1-methylnaphthalene and 2-methylnaphthalene are very close, so a slow distillation rate and a high-efficiency column are crucial for good separation.
-
Collect a final fraction, which will be enriched in higher boiling point impurities.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS or HPLC (see Protocols 2 and 3).
Protocol 2: Purity Analysis of 1-Methylnaphthalene by GC-MS
This method is suitable for the quantification of volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector: Split mode (e.g., 50:1 split ratio), temperature 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z.
-
Sample Preparation: Prepare a dilute solution of the 1-methylnaphthalene sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane.
-
Quantification: Use an internal standard for accurate quantification. The percentage of each impurity can be determined by the relative peak areas.
Protocol 3: Purity Analysis of 1-Methylnaphthalene by HPLC
This method is useful for detecting a broader range of impurities, including less volatile ones.
-
Instrumentation: A standard HPLC system with a UV detector.[7]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water.[7]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the 1-methylnaphthalene sample in the mobile phase at a concentration of approximately 1 mg/mL.
Visualizations
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. scispace.com [scispace.com]
- 6. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 7. Separation of 1-Methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
removal of unreacted starting materials from 4-Methyl-1-naphthaldehyde products
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the removal of unreacted starting materials from 4-Methyl-1-naphthaldehyde products.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I can expect in my crude this compound product?
A1: Based on common synthetic routes like the Vilsmeier-Haack reaction, the most likely unreacted starting materials are 1-methylnaphthalene, N,N-dimethylformamide (DMF), and residual phosphoryl chloride (POCl₃) or its hydrolysis products. Another potential impurity is the isomeric side-product, 1-methyl-2-naphthaldehyde.
Q2: What are the key physical property differences I can exploit to separate this compound from these impurities?
A2: The primary differences that can be leveraged for purification are boiling points, melting points, and polarity. This compound is a solid at room temperature, while 1-methylnaphthalene is a liquid. This difference is particularly useful for purification by recrystallization. Polarity differences are exploited in column chromatography.
Q3: Which purification technique is most effective for removing unreacted 1-methylnaphthalene?
A3: Recrystallization is often a highly effective method for removing 1-methylnaphthalene. Since this compound is a solid and 1-methylnaphthalene is a liquid at room temperature, a well-chosen solvent will dissolve the product at an elevated temperature while leaving the 1-methylnaphthalene and other impurities in the mother liquor upon cooling. Column chromatography can also be effective.
Q4: How can I remove residual DMF from my product?
A4: DMF has a relatively high boiling point, which can make its removal by simple evaporation challenging. An aqueous workup is typically employed. Washing the crude product dissolved in an organic solvent (like ethyl acetate) with water or brine will extract the water-soluble DMF into the aqueous layer.
Q5: My purified this compound is a yellow oil or a low-melting solid. Is this normal?
A5: Pure this compound is a light yellow to yellow solid-liquid mixture at room temperature, with a reported melting point in the range of 31-36 °C.[1][2] If your product is an oil or melts at a lower temperature, it may still contain unreacted 1-methylnaphthalene or other impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Crystal Formation During Recrystallization
-
Possible Cause: The chosen solvent may not be optimal, or the solution may be too dilute.
-
Solution:
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common solvents to try for naphthalene derivatives include methanol, ethanol, hexane, toluene, and acetone, or mixtures like acetone/hexane.[3][4]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Issue 2: Co-elution of Product and Impurities During Column Chromatography
-
Possible Cause: The solvent system (eluent) may not have the appropriate polarity to achieve good separation.
-
Solution:
-
TLC Optimization: Before running a column, use thin-layer chromatography (TLC) to test various eluent systems. A good starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] Adjust the ratio to achieve a good separation between the spot corresponding to this compound and any impurity spots. An ideal Rf value for the product is typically around 0.25-0.35.
-
Gradient Elution: If a single solvent system is ineffective, a gradient elution can be employed. Start with a less polar eluent to wash off non-polar impurities like 1-methylnaphthalene, then gradually increase the polarity of the eluent to isolate your product. For example, a gradient of hexane:ethyl acetate from 100% hexane up to a 3:2 mixture can be effective.[6]
-
Issue 3: Product Appears as an Oil After Aqueous Workup
-
Possible Cause: Residual solvent from the extraction (e.g., ethyl acetate, dichloromethane) may be present.
-
Solution:
-
Thorough Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before concentrating.
-
High Vacuum: After initial concentration on a rotary evaporator, placing the product under a high vacuum for a period can help remove trace amounts of volatile solvents.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | C₁₂H₁₀O | 170.21 | 31-36[1][2] | 160-165 (at 10 Torr)[6] | Light yellow to yellow solid-liquid mixture[1] |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | -22[6] | 240-243[7] | Colorless liquid[6] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Colorless liquid |
| Phosphoryl Chloride (POCl₃) | Cl₃OP | 153.33 | 1.25[5] | 105.8[5] | Colorless, fuming liquid[5] |
| 1-Methyl-2-naphthaldehyde | C₁₂H₁₀O | 170.21 | Not readily available | Not readily available | Isomer of the main product |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove non-polar impurities such as unreacted 1-methylnaphthalene.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture). Observe the solubility at room temperature. Heat the test tube gently. An ideal solvent will dissolve the product when hot but show low solubility at room temperature.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and swirl to dissolve the solid completely. If necessary, add more hot solvent dropwise until the solid is fully dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 15-20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This method is effective for separating compounds with different polarities.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it with various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find the optimal eluent for separation.
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with the initial, least polar eluent determined from the TLC analysis.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, for less soluble samples, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the prepared column.
-
Elution: Begin eluting the column with the least polar solvent system. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent as needed to elute the this compound.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Aqueous Workup for DMF Removal
This procedure is performed after the reaction is complete and before other purification steps.
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a beaker of ice water or a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent in which this compound is soluble, such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash them sequentially with water and then brine (saturated NaCl solution) to remove residual DMF and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor crystallization.
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
identifying and characterizing impurities in 4-Methyl-1-naphthaldehyde
Welcome to the Technical Support Center for the identification and characterization of impurities in 4-Methyl-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for ensuring the purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound typically arise from the synthesis process. Common synthetic routes involve the formylation of 1-methylnaphthalene. Therefore, potential impurities include:
-
Isomeric Impurities: The most prevalent impurity is the constitutional isomer, 1-methyl-2-naphthaldehyde . Its formation is a common side reaction during the formylation of 1-methylnaphthalene.[1][2]
-
Unreacted Starting Material: Residual 1-methylnaphthalene from the synthesis process may also be present.
-
Reagent-Related Impurities: Depending on the formylation method used (e.g., Vilsmeier-Haack or Gattermann-Koch), byproducts from the reagents can lead to trace impurities.[3][4][5][6][7][8]
-
Oxidation Products: Like many aldehydes, this compound can be susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 4-methyl-1-naphthoic acid .
-
Degradation Products: Exposure to light, heat, or incompatible materials can lead to the formation of various degradation products.[2][9]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying this compound from its non-volatile impurities. Reverse-phase chromatography is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and isomeric byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any significant impurities. It can provide detailed information about the position of substituents on the naphthalene ring.[11][12][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups (e.g., aldehyde C=O stretch) and can help in the identification of major impurities by comparing the sample spectrum to reference spectra.[15][16]
Q3: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause and how can I fix it?
A3: Peak tailing in the HPLC analysis of aromatic aldehydes is a common issue. Here are some potential causes and solutions:
-
Secondary Silanol Interactions: The aldehyde group and the aromatic system can interact with residual silanol groups on the silica-based stationary phase.
-
Solution: Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups. Adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can also help.[17]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[18]
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[18]
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | Inadequate separation between this compound and its isomers. | Optimize the mobile phase composition (adjust the organic-to-aqueous ratio), try a different organic modifier (e.g., methanol vs. acetonitrile), or use a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase).[19] |
| Ghost Peaks | Contamination in the mobile phase, injector, or column from previous runs. | Flush the system with a strong solvent. Ensure high-purity solvents and freshly prepared mobile phases. Run a blank gradient to identify the source of the ghost peaks.[17] |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | Ensure accurate mobile phase preparation and degassing. Use a column oven for temperature control. Monitor column performance with a standard and replace if necessary.[20][21] |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Isomers | Inadequate column selectivity or temperature program. | Use a capillary column with a stationary phase suitable for aromatic isomer separation (e.g., a mid-polarity phase like a 5% phenyl-methylpolysiloxane). Optimize the temperature ramp rate for better separation. |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated injector liner. If tailing persists, consider derivatization of the aldehyde group, although this is often not necessary with modern inert columns. |
| Low Signal Intensity | Inefficient ionization or sample degradation in the injector. | Check the MS tune and filament. Ensure the injector temperature is appropriate to volatilize the sample without causing degradation. |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Typical Origin | Analytical Technique for Detection |
| 1-Methylnaphthalene | C₁₁H₁₀ | Unreacted starting material | GC-MS |
| 1-Methyl-2-naphthaldehyde | C₁₂H₁₀O | Isomeric byproduct of synthesis[1][2] | HPLC, GC-MS |
| 4-Methyl-1-naphthoic acid | C₁₂H₁₀O₂ | Oxidation product | HPLC |
Table 2: Typical Purity Specifications for Commercial this compound
| Parameter | Specification |
| Purity (by GC or HPLC) | ≥ 97% |
| Appearance | Light yellow to yellow solid or liquid[22][23] |
| Melting Point | 31-36 °C[23] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in dichloromethane or another suitable volatile solvent to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. This compound | 33738-48-6 [chemicalbook.com]
- 2. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1-Methylnaphthalene(90-12-0) 1H NMR spectrum [chemicalbook.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. aelabgroup.com [aelabgroup.com]
- 22. nbinno.com [nbinno.com]
- 23. 33738-48-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Validation & Comparative
Comparative Reactivity Analysis: 4-Methyl-1-naphthaldehyde vs. 1-Naphthaldehyde
A Guide for Researchers in Synthetic Chemistry and Drug Development
Executive Summary
The reactivity of the aldehyde functional group in naphthaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the naphthalene ring can modulate this reactivity through electronic and steric effects.
-
1-Naphthaldehyde : Serves as the parent compound, with its reactivity profile determined by the inherent electronic properties of the naphthalene ring system and the aldehyde group. The aldehyde group is electron-withdrawing, deactivating the ring towards electrophilic substitution, while the carbonyl carbon is susceptible to nucleophilic attack.
-
4-Methyl-1-naphthaldehyde : Features a methyl group at the C4 position. The methyl group is a weak electron-donating group (EDG) through an inductive effect. This donation of electron density to the naphthalene ring is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted 1-naphthaldehyde.
Physicochemical Properties
A summary of the key physical and chemical properties for both compounds is presented below. This data is essential for planning and executing chemical reactions.
| Property | 1-Naphthaldehyde | This compound |
| Molecular Formula | C₁₁H₈O[1] | C₁₂H₁₀O[2] |
| Molecular Weight | 156.18 g/mol [3] | 170.21 g/mol [4] |
| Appearance | Pale yellow to colorless liquid[1][5] | Light yellow to yellow solid-liquid mixture[2] |
| Melting Point | 1-2 °C[3] | 32-36 °C[4][6] |
| Boiling Point | 160-161 °C at 15 mmHg[3] | ~259.85 °C (predicted)[7] |
| Density | 1.15 g/mL at 25 °C[3] | Not readily available |
| CAS Number | 66-77-3[3] | 33738-48-6[4] |
Theoretical Reactivity Comparison
Electronic Effects
The primary difference in reactivity stems from the electronic influence of the methyl group. Alkyl groups are known to be electron-donating through induction.[8] In this compound, the methyl group pushes electron density into the aromatic π-system. This increased electron density is delocalized across the naphthalene ring and, crucially, onto the aldehyde functional group.
This electron donation has the following consequences:
-
It slightly reduces the partial positive charge (δ+) on the carbonyl carbon.
-
A less electrophilic carbonyl carbon is less susceptible to attack by nucleophiles .
-
The ground state of the 4-methyl-substituted aldehyde is stabilized relative to its transition state for nucleophilic addition, increasing the activation energy of the reaction.
Therefore, reactions such as Grignard additions, Wittig reactions, or reductive aminations are predicted to proceed at a slower rate for this compound compared to 1-Naphthaldehyde.
Caption: Electronic influence of the methyl group on carbonyl electrophilicity.
Steric Effects
Steric hindrance refers to the obstruction of a reaction pathway due to the physical size of substituents.[9][10] In this case, the methyl group is at the 4-position, while the aldehyde is at the 1-position. These positions are not immediately adjacent. While the naphthalene system is planar, the methyl group does occupy space and could potentially hinder the approach of a very bulky nucleophile to the carbonyl carbon. However, for most common nucleophiles, this steric effect is likely to be negligible compared to the electronic effect.
Proposed Experimental Validation
To empirically determine the relative reactivity, a competition experiment is recommended. This protocol allows for a direct comparison under identical reaction conditions, minimizing experimental error.
Experimental Protocol: Competitive Wittig Reaction
This experiment will compare the rate of olefination of the two aldehydes using a stabilized Wittig ylide. The product ratio, determined by Gas Chromatography-Mass Spectrometry (GC-MS), will directly reflect the relative reactivity.
Materials:
-
1-Naphthaldehyde (1.0 eq)
-
This compound (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 0.5 eq)
-
Toluene (anhydrous)
-
Dodecane (internal standard)
-
Dichloromethane (for workup)
-
Saturated aq. Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 1-Naphthaldehyde (1 mmol), this compound (1 mmol), and dodecane (0.5 mmol) as an internal standard.
-
Dissolve the mixture in 10 mL of anhydrous toluene.
-
In a separate flask, dissolve (Carbethoxymethylene)triphenylphosphorane (0.5 mmol) in 5 mL of anhydrous toluene.
-
Add the ylide solution dropwise to the aldehyde solution at room temperature over 5 minutes with vigorous stirring.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots every 30 minutes.
-
To process an aliquot, withdraw ~0.1 mL of the reaction mixture, quench it with 1 mL of saturated sodium bicarbonate solution, and extract with 1 mL of dichloromethane. Pass the organic layer through a small plug of silica gel before GC-MS analysis.
-
After 4 hours (or when ~50% conversion of the limiting reagent is observed), quench the entire reaction mixture with 20 mL of saturated sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the final product mixture and all aliquots by GC-MS to determine the ratio of the olefinated products derived from each aldehyde relative to the internal standard.
Caption: Workflow for a competitive reaction to determine relative reactivity.
General Reaction Mechanism: Nucleophilic Addition
The fundamental reaction at the aldehyde is the nucleophilic addition to the carbonyl group. The rate of this reaction is dependent on the energy of the transition state. An electron-donating group like the methyl in this compound destabilizes the negatively charged transition state, slowing the reaction.
Caption: General mechanism for nucleophilic addition to the aldehyde carbonyl.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-萘甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 33738-48-6 [sigmaaldrich.com]
- 5. 1-Naphthaldehyde, 95% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | 33738-48-6 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of Substituted Naphthaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The addition of various substituents to the naphthaldehyde core allows for the fine-tuning of its pharmacological properties, leading to the development of potent antimicrobial, anticancer, and antioxidant agents. This guide provides an objective comparison of the biological performance of several substituted naphthaldehyde derivatives, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of Biological Activities
The biological efficacy of substituted naphthaldehyde derivatives is significantly influenced by the nature and position of the substituents on the naphthalene ring. The following tables summarize the quantitative data for antimicrobial, anticancer, and antioxidant activities of selected derivatives from various studies.
Antimicrobial Activity
The antimicrobial potential of naphthaldehyde derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against a panel of pathogenic bacteria and fungi.
Table 1: Comparative Antimicrobial Activity of Substituted Naphthaldehyde Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
|---|---|---|---|---|---|
| Naphthylthiazolylamine (5b) | - | - | 62.5 | - | [1][2][3] |
| Naphthol diazenyl Schiff base (NS-2) | - | Active | - | - | [4] |
| Naphthalene-chalcone hybrid (2j) | 31.25 | - | - | 15.625 | [5] |
| Naphthamide derivative (8b) | 8 (MSSA), 16 (MRSA) | 16 | - | - | [6] |
| Ciprofloxacin (Standard) | - | 8-16 | - | - | [6] |
| Ketoconazole (Standard) | - | - | - | Equipotent to 5b |[1][2] |
Note: '-' indicates data not available in the cited sources. MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.
Anticancer Activity
The anticancer or cytotoxic activity of these derivatives is commonly assessed using the MTT assay, which measures the concentration required to inhibit 50% of cell growth (IC50).
Table 2: Comparative Anticancer Activity of Substituted Naphthaldehyde Derivatives (IC50 in µM)
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HT-29 (Colon) | Reference |
|---|---|---|---|---|---|
| Naphthalene-chalcone hybrid (2j) | 7.835 | - | - | - | [5] |
| Naphthylthiazolylamine (5f, 5d) | Weak Activity | - | Weak Activity | - | [1][3] |
| Naphthol diazenyl Schiff base (NS-2) | - | - | - | 4-19 µg/mL | [4] |
| Naphthol diazenyl Schiff base (NS-21) | - | - | - | 4-19 µg/mL | [4] |
| Naphthalen-1-yloxy enamide (5f) | - | - | 2.62 (Huh-7) | - | [7][8][9] |
| Naphthalen-1-yloxy enamide (5g) | - | - | 3.37 (Huh-7) | - | [7][8][9] |
| Naphthamide derivative (5b) | - | - | - | - | [6] |
| Naphthamide derivative (8b) | - | - | - | - | [6] |
| Doxorubicin (Standard) | - | - | 7.20 (Huh-7) | 68% apoptosis | [4][7][8][9] |
| Cisplatin (Standard) | - | - | - | - |[10] |
Note: '-' indicates data not available in the cited sources. The activity of Naphthol diazenyl Schiff bases was reported in µg/mL.
Antioxidant Activity
The antioxidant potential is often determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
Table 3: Comparative Antioxidant Activity of Substituted Naphthaldehyde Derivatives (DPPH Scavenging IC50)
| Compound/Derivative | IC50 (µM or ppm) | Reference |
|---|---|---|
| Schiff base of 2-hydroxy-1-naphthaldehyde and L-histidine | - | [11] |
| Schiff base of 2-hydroxy-1-naphthaldehyde and sulfamethazine (HNSM) | 119 ppm | [11] |
| Metal (II) complexes of Schiff base from 2-hydroxy-1-naphthaldehyde | Active | [12] |
| TPAL-DAN Schiff base complexes | Active |[13] |
Note: '-' indicates data not available in the cited sources. Direct comparative IC50 values for a series of naphthaldehyde derivatives were limited in the searched literature.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: Bacterial strains are grown in a nutrient broth at 37°C for 24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Well Preparation: A sterile cork borer (e.g., 6 mm in diameter) is used to create uniform wells in the agar.
-
Application of Test Compounds: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the naphthaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable free radical DPPH.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution. The total volume is adjusted with methanol.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Mechanisms of Action
Several substituted naphthaldehyde derivatives exert their anticancer effects through specific molecular mechanisms, including the induction of apoptosis and the inhibition of tubulin polymerization.
Induction of Apoptosis
Certain naphthaldehyde derivatives, particularly Schiff bases and chalcones, have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][5] This is often mediated through the intrinsic (mitochondrial) pathway.
Inhibition of Tubulin Polymerization
Some naphthaldehyde-based enamides and chalcones have been identified as inhibitors of tubulin polymerization.[7][8][9] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
This guide highlights the significant potential of substituted naphthaldehyde derivatives as a source of new therapeutic agents. The presented data and protocols offer a foundation for further research into the structure-activity relationships and optimization of these versatile compounds for enhanced biological efficacy.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-1-naphthaldehyde
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methyl-1-naphthaldehyde with alternative analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A novel isocratic reversed-phase HPLC method with UV detection was developed and validated for the determination of this compound. This method is demonstrated to be specific, accurate, and precise.
Chromatographic Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30 °C
-
Run Time: 10 minutes
HPLC Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized below.
2.1. Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference at the analyte's retention time. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 10 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.12% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | - |
| Robustness | Robust | No significant change in results. |
2.2. Experimental Protocol for HPLC Method Validation
-
Specificity: A solution of the blank (mobile phase) and a placebo solution were injected to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Linearity: A series of six standard solutions of this compound ranging from 10 to 150 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by the standard addition method. Known amounts of this compound were added to a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution (100 µg/mL) were performed on the same day, and the relative standard deviation (RSD%) was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
-
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
2.3. HPLC Validation Workflow
Caption: Workflow for the validation of the HPLC method.
Alternative Analytical Methods
While the validated HPLC method is highly suitable for the analysis of this compound, other techniques can also be employed depending on the specific requirements of the analysis.
3.1. Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity.
Experimental Protocol:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm)
-
Carrier Gas: Nitrogen at 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 1:50)
3.2. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster technique, suitable for the quantification of compounds with a strong chromophore.
Experimental Protocol:
-
Solvent: Acetonitrile
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm.
-
Quantification: A calibration curve is prepared by measuring the absorbance of standard solutions of known concentrations at the λmax.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
4.1. Performance Comparison
| Feature | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (µg/mL) |
| Analysis Time | ~10 min | ~20 min | < 5 min |
| Instrumentation Cost | High | High | Low |
| Sample Throughput | Moderate | Moderate | High |
| Sample Preparation | Simple (dissolution) | Simple (dissolution) | Simple (dissolution) |
| Applicability | Wide range of matrices | Volatile/Semi-volatile compounds | Simple, clean matrices |
4.2. Method Selection Guide
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated HPLC-UV method provides a reliable and robust approach for the routine quality control analysis of this compound. For analyses requiring higher sensitivity, GC-FID may be a more suitable alternative. In contrast, for rapid screening of simple sample matrices where high selectivity is not critical, UV-Vis spectrophotometry offers a cost-effective and high-throughput option. The choice of the most appropriate method should be based on a careful consideration of the specific analytical requirements and the available resources.
A Spectroscopic Showdown: Unraveling the Isomers of 4-Methyl-1-naphthaldehyde
A comprehensive guide to the spectroscopic differentiation of 4-Methyl-1-naphthaldehyde and its positional isomers for researchers, scientists, and professionals in drug development.
In the intricate world of organic chemistry, distinguishing between isomers is a critical task that underpins successful synthesis and drug discovery. This compound, a valuable building block in medicinal chemistry, can exist in several isomeric forms depending on the position of the methyl group on the naphthalene ring. This guide provides a detailed spectroscopic comparison of this compound and its isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to elucidate their unique structural fingerprints.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound and its key isomers. Due to the limited availability of published experimental data for all isomers, some values are predicted based on established principles of spectroscopy and data from related compounds, such as the parent 1-naphthaldehyde.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental) in CDCl₃
| Compound | Chemical Shift (δ, ppm) |
| This compound | Aldehyde Proton (CHO): ~10.3 ppm (s) Aromatic Protons: 7.3-9.2 ppm (m) Methyl Protons (CH₃): ~2.5 ppm (s) |
| 2-Methyl-1-naphthaldehyde | Aldehyde Proton (CHO): ~10.4 ppm (s) Aromatic Protons: 7.4-8.1 ppm (m) Methyl Protons (CH₃): ~2.7 ppm (s) |
| 3-Methyl-1-naphthaldehyde | Aldehyde Proton (CHO): ~10.3 ppm (s) Aromatic Protons: 7.3-9.1 ppm (m) Methyl Protons (CH₃): ~2.6 ppm (s) |
| 5-Methyl-1-naphthaldehyde | Aldehyde Proton (CHO): ~10.3 ppm (s) Aromatic Protons: 7.4-9.3 ppm (m) Methyl Protons (CH₃): ~2.8 ppm (s) |
| 8-Methyl-1-naphthaldehyde | Aldehyde Proton (CHO): ~10.5 ppm (s) Aromatic Protons: 7.3-8.0 ppm (m) Methyl Protons (CH₃): ~3.0 ppm (s) |
| 1-Naphthaldehyde (Reference) [1] | Aldehyde Proton (CHO): 10.34 ppm (s) Aromatic Protons: 7.60-9.23 ppm (m) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental) in CDCl₃
| Compound | Chemical Shift (δ, ppm) |
| This compound | Carbonyl Carbon (C=O): ~193 ppm Aromatic Carbons: 124-140 ppm Methyl Carbon (CH₃): ~20 ppm |
| 2-Methyl-1-naphthaldehyde | Carbonyl Carbon (C=O): ~194 ppm Aromatic Carbons: 125-142 ppm Methyl Carbon (CH₃): ~19 ppm |
| 3-Methyl-1-naphthaldehyde | Carbonyl Carbon (C=O): ~193 ppm Aromatic Carbons: 123-138 ppm Methyl Carbon (CH₃): ~21 ppm |
| 5-Methyl-1-naphthaldehyde | Carbonyl Carbon (C=O): ~193 ppm Aromatic Carbons: 122-139 ppm Methyl Carbon (CH₃): ~22 ppm |
| 8-Methyl-1-naphthaldehyde | Carbonyl Carbon (C=O): ~195 ppm Aromatic Carbons: 124-138 ppm Methyl Carbon (CH₃): ~25 ppm |
| 1-Naphthaldehyde (Reference) [1] | Carbonyl Carbon (C=O): 194.1 ppm Aromatic Carbons: 124.1, 125.2, 126.8, 128.6, 128.9, 129.7, 130.8, 133.2, 135.1, 136.6 ppm |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound [2] | C=O Stretch (Aldehyde): ~1690-1710 cm⁻¹ Aromatic C-H Stretch: ~3030-3100 cm⁻¹ Aromatic C=C Stretch: ~1500-1600 cm⁻¹ Aliphatic C-H Stretch (CH₃): ~2850-2960 cm⁻¹ |
| Isomers (Predicted) | Similar characteristic absorptions to this compound, with minor shifts in the fingerprint region (below 1500 cm⁻¹) that can aid in differentiation. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (Predicted) |
| This compound [2] | 170.07 | 169 ([M-H]⁺), 141 ([M-CHO]⁺), 115 |
| Isomers | 170.07 | The fragmentation patterns are expected to be similar, with the major peaks being [M]⁺, [M-H]⁺, and [M-CHO]⁺. Subtle differences in the relative intensities of fragment ions may be observed. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The spectra were processed using MestReNova software (or equivalent). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent) equipped with a quartz cuvette with a 1 cm path length.
-
Sample Preparation: A stock solution of the sample was prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. This solution was then diluted to a final concentration of approximately 0.01 mg/mL.
-
Data Acquisition:
-
Wavelength Range: 200-400 nm
-
Scan Speed: Medium
-
Sampling Interval: 1.0 nm
-
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
-
Sample Preparation: A dilute solution of the sample (approximately 100 µg/mL) was prepared in dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 280°C at 10°C/min and held for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: The total ion chromatogram was analyzed to identify the peak corresponding to the compound, and the mass spectrum of this peak was extracted to determine the molecular ion and fragmentation pattern.
Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating between the isomers of methyl-1-naphthaldehyde using the discussed spectroscopic techniques.
Caption: Workflow for the spectroscopic identification of methyl-1-naphthaldehyde isomers.
Discussion and Conclusion
The spectroscopic analysis of this compound and its isomers reveals distinct features that allow for their unambiguous identification.
-
¹H NMR is the most powerful tool for differentiation. The chemical shift of the methyl protons and the splitting patterns of the aromatic protons are highly sensitive to the position of the methyl group. For instance, the methyl protons of 8-Methyl-1-naphthaldehyde are expected to be significantly downfield due to the steric interaction with the peri-aldehyde group.
-
¹³C NMR provides complementary information. The chemical shifts of the quaternary carbons and the methyl carbon are diagnostic. The peri-effect in the 8-methyl isomer is also expected to influence the chemical shift of the carbonyl carbon.
-
IR Spectroscopy confirms the presence of the key functional groups (aldehyde and aromatic ring). While the spectra of the isomers are broadly similar, subtle differences in the fingerprint region can be used for confirmation when authentic standards are available.
-
Mass Spectrometry readily confirms the molecular weight of all isomers. While the primary fragmentation patterns are similar, high-resolution mass spectrometry can provide exact mass data, and detailed analysis of fragment ion intensities may offer clues to the isomer structure.
-
UV-Vis Spectroscopy can provide supporting evidence. The position of the methyl group can influence the electronic transitions within the naphthalene system, leading to slight shifts in the λmax values.
References
A Comparative Guide to Alternative Reagents for 4-Methyl-1-naphthaldehyde in Schiff Base Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative aromatic aldehydes to 4-Methyl-1-naphthaldehyde for the synthesis of Schiff bases. The selection of the aldehyde precursor is a critical determinant of the resulting Schiff base's physicochemical properties and biological activity. This document outlines the performance of Schiff bases derived from various alternative aldehydes, supported by experimental data from the scientific literature.
Introduction to Schiff Base Synthesis and the Role of the Aldehyde
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2][3][4] Aromatic aldehydes are frequently used in this synthesis due to the stability conferred by the conjugated system.[1][2] this compound, with its naphthalene core, provides a lipophilic and extended aromatic system to the resulting Schiff bases, influencing their biological and coordination properties. However, a wide array of other aromatic aldehydes can be employed to modulate these properties, offering a diverse chemical space for drug discovery and materials science.
Alternative Aldehydes to this compound
A variety of substituted benzaldehydes and other naphthaldehyde derivatives serve as excellent alternatives to this compound. The choice of aldehyde can influence the electronic and steric properties of the resulting Schiff base, which in turn affects its biological activity and coordination chemistry.
Commonly Used Alternative Aldehydes Include:
-
Substituted Benzaldehydes:
-
Salicylaldehyde (2-hydroxybenzaldehyde): The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and act as a coordination site for metal ions.[1]
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): The presence of hydroxyl and methoxy groups can enhance the biological activity and solubility of the resulting Schiff bases.
-
Nitrobenzaldehydes (e.g., 4-nitrobenzaldehyde): The electron-withdrawing nitro group can significantly impact the electronic properties and has been associated with cytotoxic activity.
-
Halogenated Benzaldehydes (e.g., 4-chlorobenzaldehyde): Halogen substituents can enhance lipophilicity and antimicrobial activity.
-
-
Other Naphthaldehydes:
-
2-Hydroxy-1-naphthaldehyde: Similar to salicylaldehyde, the hydroxyl group provides an additional coordination site and can influence the tautomeric equilibrium of the Schiff base.
-
1-Naphthaldehyde: The unsubstituted naphthalene core offers a large aromatic surface area, which can be beneficial for DNA intercalation and other biological interactions.
-
Comparative Performance Data
The biological activity of Schiff bases is highly dependent on the specific aldehyde and amine precursors used in their synthesis. The following tables summarize quantitative data on the antimicrobial and cytotoxic activities of Schiff bases derived from various aromatic aldehydes.
Table 1: Comparative Antimicrobial Activity of Schiff Bases
| Aldehyde Precursor | Amine Precursor | Test Organism | Activity (MIC in µg/mL) | Reference |
| Salicylaldehyde | Anthranilic acid | P. aeruginosa | 50 | [5] |
| Salicylaldehyde | 4-Aminobenzoic acid | E. coli | >200 | [5] |
| Vanillin | Sulfamethoxazole | S. aureus | Not specified (MIC) | [6] |
| Vanillin | Sulfapyridine | E. coli | Not specified (MIC) | [6] |
| 4-Nitrobenzaldehyde | 3,3′-diaminodipropylamine | Candida | 24 | [7] |
| Benzaldehyde | p-Aminophenol | Not specified | Enhanced with metal complexes | [8] |
| 2-Hydroxy-1-naphthaldehyde | Semicarbazide | B. subtilis, S. aureus, E. coli, K. pneumoniae | Activity comparable to Ampicillin | [9] |
Table 2: Comparative Cytotoxic Activity of Schiff Bases
| Aldehyde Precursor | Amine Precursor | Cell Line | Activity (IC50 in µM) | Reference |
| 2-Hydroxybenzaldehyde | (S)-2-amino-3-phenyl-1-propanol | DLD-1 | 4.07 (as Pd complex) | [10] |
| 2-Hydroxy-1-naphthaldehyde | (S)-2-amino-3-phenyl-1-propanol | MDA-MB-231 | 9.97 (as Pd complex) | [10] |
| Salicylic aldehyde derivative | Amine scaffold | DU-145 (prostate cancer) | 7.1 (as Pd complex) | [10] |
| Salicylic aldehyde derivative | Amine scaffold | PC-3 (prostate cancer) | 8.6 (as Pd complex) | [10] |
| Carvacrol aldehyde | Not specified | A549 (lung cancer) | Varies with complexation | [11] |
| Substituted pyrazolin-3-one | 2-Amino phenol | MCF-7 (breast cancer) | Varies with substituents | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures for the synthesis of Schiff bases and the assessment of their antimicrobial activity.
General Protocol for Schiff Base Synthesis
This protocol describes a common method for the condensation reaction between an aromatic aldehyde and a primary amine.
-
Dissolution of Reactants: Dissolve equimolar amounts of the chosen aromatic aldehyde (e.g., salicylaldehyde, vanillin) and the primary amine in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Addition of Catalyst (Optional but Recommended): Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation.[9]
-
Reflux: Heat the mixture to reflux for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then dry it in a desiccator. The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial activity of chemical compounds.[5][9]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth.
-
Seeding of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate.
-
Creation of Wells: Aseptically create wells of a specific diameter (e.g., 6 mm) in the seeded agar plate using a sterile borer.
-
Application of Test Compound: Dissolve the synthesized Schiff base in a suitable solvent (e.g., DMSO) to a known concentration. Add a specific volume of this solution into the wells. A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Synthesis and Mechanisms
Schiff Base Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases.
Caption: A generalized workflow for the synthesis and characterization of Schiff bases.
Conceptual Signaling Pathway for Antimicrobial Action
The precise mechanism of action for many Schiff bases is still under investigation, but a common hypothesis involves the interaction of the azomethine group with cellular components. The following diagram provides a conceptual illustration of how a Schiff base might exert its antimicrobial effect.
Caption: A conceptual diagram of the potential antimicrobial mechanisms of Schiff bases.
Conclusion
The synthesis of Schiff bases using alternatives to this compound, such as substituted benzaldehydes and other naphthaldehydes, offers a rich avenue for the development of novel therapeutic agents and functional materials. The choice of the aldehyde precursor significantly influences the biological activity of the resulting Schiff base. While direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions, the available data indicates that aldehydes like salicylaldehyde, vanillin, and their derivatives can yield Schiff bases with potent antimicrobial and cytotoxic properties. Further systematic studies comparing a wide range of aldehyde precursors under standardized conditions are warranted to fully elucidate structure-activity relationships and to identify the most promising candidates for further development.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. medical.science.journal-asia.education [medical.science.journal-asia.education]
- 3. A Review of Synthesis and Biological Activities of Schiff Base and Their [ijaresm.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 8. ijmrsti.com [ijmrsti.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Substituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a prominent structural motif in medicinal chemistry, forming the foundation for numerous therapeutic agents.[1][2] Its inherent rigidity and lipophilicity offer a versatile platform for chemical modifications, enabling the development of derivatives with a broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comparative overview of the cytotoxic properties of several classes of substituted naphthalenes, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways to inform rational drug design and development.
Comparative Cytotoxicity Data
The cytotoxic potential of substituted naphthalenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the in vitro cytotoxic activities of various substituted naphthalenes against a range of human cancer cell lines.
Naphthalene-Substituted Triazole Spirodienones
A series of novel naphthalene-substituted triazole spirodienones has demonstrated potent antiproliferative activity against breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][3] Compound 6a , featuring an unsubstituted phenyl ring, emerged as the most potent analog in this series.[1]
| Compound | R¹ Group | R² Group | IC50 (μM) vs. MDA-MB-231 | IC50 (μM) vs. HeLa | IC50 (μM) vs. A549 |
| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |
| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |
| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |
| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |
2-Phenylnaphthalenes with Hydroxyl Groups
The substitution pattern of hydroxyl groups on 2-phenylnaphthalene derivatives significantly influences their cytotoxicity against human breast cancer (MCF-7) cells.[4] Structure-activity relationship (SAR) studies revealed that a hydroxyl group at the C-7 position of the naphthalene ring markedly enhances cytotoxicity.[4] The compound PNAP-6h , with hydroxyl groups at the C-6, C-7, and C-4' positions, exhibited the highest potency with an IC50 value of 4.8 μM and demonstrated low toxicity towards normal human mammary epithelial cells (MCF-10A).[4]
Naphthalene-Containing Enamides
Newly synthesized naphthalene-tethered enamide analogs have shown considerable cytotoxic activity against the liver cancer cell line Huh-7.[5][6] The p-tolyl derivative 5f was identified as the most potent compound in the series, with an IC50 value of 2.62 µM, which is more potent than the standard reference drug Doxorubicin (IC50 = 7.20 µM).[5][6]
| Compound | R Group | IC50 (µM) vs. Huh-7 |
| 5f | 4-CH3 | 2.62 |
| 5g | 4-OCH3 | 3.37 |
| 5h | 3,4-di-OCH3 | 6.89 |
| Doxorubicin | - | 7.20 |
Naphthalene-Substituted Benzimidazoles
A series of naphthalene-substituted benzimidazole derivatives were evaluated for their antiproliferative activities against the HepG2 liver cancer cell line.[7][8] Compound 18 , a 5-chlorobenzimidazole derivative, was the most potent, with an IC50 value of 0.078 µM, and it displayed high selectivity, being 32 times more selective against HepG2 cancer cells compared to normal HEK293 cells.[7]
Experimental Protocols
The evaluation of the cytotoxic effects of substituted naphthalenes involves standardized in vitro assays. A commonly employed method is the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted naphthalene compounds and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Substituted naphthalenes exert their cytotoxic effects through various mechanisms, including the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.
IL-6/JAK2/STAT3 Signaling Pathway
Certain naphthalene-sulfonamide hybrids have been shown to exert their anticancer effects by downregulating the IL-6/JAK2/STAT3 signaling pathway in MCF7 breast cancer cells.[1] This pathway is often dysregulated in cancer and plays a crucial role in tumor growth and survival.[1]
Caption: Downregulation of the IL-6/JAK2/STAT3 signaling pathway by naphthalene-sulfonamide hybrids.
Experimental Workflow for Cytotoxicity Screening
The process of identifying and characterizing the cytotoxic effects of novel substituted naphthalenes typically follows a structured workflow.
Caption: A typical experimental workflow for the discovery and development of cytotoxic naphthalene derivatives.
Conclusion
The studies highlighted in this guide underscore the significant potential of the naphthalene scaffold in the development of novel anticancer agents.[1] The diverse substitutions on the naphthalene ring system allow for the fine-tuning of cytotoxic activity and selectivity against various cancer cell lines. The structure-activity relationship data presented provide a valuable foundation for the rational design of future drug candidates. Further investigations into the molecular mechanisms of action and optimization of pharmacokinetic properties are crucial for translating the in vitro potency of these compounds into effective clinical therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
Evaluating Catalyst Performance in the Synthesis of 4-Methyl-1-naphthaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 4-Methyl-1-naphthaldehyde is paramount. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall viability of a synthetic route. This guide provides a comparative evaluation of different catalytic systems for the synthesis of this compound, focusing on two primary methodologies: catalytic oxidation of 1-methylnaphthalene and electrophilic formylation of 1-methylnaphthalene.
Catalytic Oxidation of 1-Methylnaphthalene
The selective oxidation of the methyl group of 1-methylnaphthalene to an aldehyde is a promising green synthetic route. Vanadium-based catalysts, particularly those supported on titanium dioxide (TiO₂), have shown significant efficacy in analogous reactions, such as the oxidation of 2-methylnaphthalene to 2-naphthaldehyde. The data presented below is based on studies of these analogous systems and provides a strong indication of the expected performance for the synthesis of this compound.
Data Presentation: Performance of Vanadium-Based Catalysts in Methylnaphthalene Oxidation
| Catalyst | Substrate | Conversion (%) | Selectivity to Aldehyde (%) | Reaction Temperature (°C) | Key Findings |
| V₂O₅/TiO₂ | 2-Methylnaphthalene | ~50 | ~60 | 380 | Demonstrates good baseline activity and selectivity. |
| Mo-V₂O₅/TiO₂ | 2-Methylnaphthalene | >60 | >70 | 380 | Molybdenum doping enhances both conversion and selectivity to the desired aldehyde. |
| V-Cu/TiO₂ | 2-Methylnaphthalene | 63.37 | 70.09 | 400 | Copper doping significantly improves catalytic performance, attributed to increased oxygen vacancies and mobility.[1] |
Note: The data for V₂O₅/TiO₂ and Mo-V₂O₅/TiO₂ is inferred from studies on 2-methylnaphthalene oxidation and serves as a comparative benchmark.
Electrophilic Formylation of 1-Methylnaphthalene
The direct introduction of a formyl group onto the naphthalene ring of 1-methylnaphthalene is another key synthetic strategy. The Vilsmeier-Haack and Rieche reactions are classic examples of such transformations. Due to the relatively low reactivity of 1-methylnaphthalene, the choice of a suitable Lewis acid catalyst is crucial for achieving satisfactory yields.
Potential Catalysts for Formylation of 1-Methylnaphthalene:
-
Titanium tetrachloride (TiCl₄): A commonly used and effective Lewis acid for Rieche formylation reactions.
-
Tin(IV) chloride (SnCl₄): Another potent Lewis acid that can be employed for Friedel-Crafts type acylation and formylation.
-
Vilsmeier reagent (POCl₃/DMF): While potentially less effective for the less activated 1-methylnaphthalene, it remains a viable option to explore.
Further experimental investigation is required to provide a definitive quantitative comparison of these catalysts for the synthesis of this compound.
Experimental Protocols
1. Catalytic Oxidation of 1-Methylnaphthalene (General Procedure)
This protocol is based on the selective oxidation of methylnaphthalenes using a V₂O₅/TiO₂-based catalyst.
-
Catalyst Preparation: The V₂O₅/TiO₂ catalyst is typically prepared by the incipient wetness impregnation method. A solution of ammonium metavanadate is added to the TiO₂ support. The mixture is then dried and calcined at high temperatures (e.g., 500 °C) for several hours. For doped catalysts, a salt of the desired metal (e.g., ammonium molybdate for Mo-doping) is co-impregnated.
-
Reaction Setup: The reaction is carried out in a fixed-bed flow reactor. The catalyst is packed into a quartz tube and placed in a furnace.
-
Reaction Conditions: A feed gas mixture containing 1-methylnaphthalene, an oxidant (e.g., air or oxygen), and an inert carrier gas (e.g., nitrogen) is passed through the catalyst bed. The reaction temperature is typically maintained in the range of 350-450 °C.
-
Product Analysis: The reaction products are collected by condensation and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 1-methylnaphthalene and the selectivity to this compound.
2. Rieche Formylation of 1-Methylnaphthalene (General Procedure)
This protocol describes the formylation of 1-methylnaphthalene using a Lewis acid catalyst.
-
Reaction Setup: A solution of 1-methylnaphthalene in a dry, inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The solution is cooled to a low temperature (e.g., 0 °C), and the Lewis acid catalyst (e.g., TiCl₄) is added dropwise. Subsequently, the formylating agent, dichloromethyl methyl ether, is added slowly while maintaining the low temperature.
-
Reaction Progression: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by carefully adding it to ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of this compound.
Caption: Simplified reaction pathways for this compound synthesis.
References
A Comparative Guide to Analytical Techniques for the Quantification of 4-Methyl-1-naphthaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate quantification of aromatic aldehydes like 4-Methyl-1-naphthaldehyde is crucial for process monitoring, quality control, and safety assessment. This guide provides an objective comparison of three powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the most appropriate method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
This document outlines detailed experimental protocols, presents a comparative summary of expected quantitative performance, and includes workflow visualizations to aid in methodological selection and implementation.
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below. These protocols are based on established methods for aromatic aldehydes and naphthaldehyde derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly suitable for routine analysis and offers a balance of performance and accessibility. It involves a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to enhance chromatographic retention and UV absorbance, which is a common strategy for aldehyde quantification.[1][2]
a. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range.
-
Derivatization: To 1 mL of each standard and sample solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid. Incubate the mixture at 40°C for 30 minutes to form the hydrazone derivative.[1] After cooling, the solution is ready for injection.
b. Instrumentation and Conditions:
-
Instrument: HPLC system with a UV-Vis Diode Array Detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 45:55 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm (the typical maximum absorbance for DNPH derivatives).[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing excellent separation and structural confirmation. This compound can be analyzed directly due to its volatility, simplifying sample preparation.
a. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Calibration Standards: Create a series of standards by diluting the stock solution with dichloromethane to cover a concentration range of 0.05 µg/mL to 20 µg/mL. An internal standard (e.g., naphthalene-d8) can be added to each standard and sample for improved accuracy.[3]
-
Sample Preparation: Dissolve or dilute the sample in dichloromethane to fall within the established linear range. If the matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.
b. Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for aromatic compounds, such as a 5% phenyl-methylpolysoxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for target ions of this compound to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. This method also benefits from a derivatization step to improve ionization efficiency.
a. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Serially dilute the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to prepare standards from 1 ng/mL to 500 ng/mL. Add a stable isotope-labeled internal standard if available.
-
Sample Preparation: Dilute the sample with the methanol/water mixture. For complex matrices like plasma or tissue extracts, protein precipitation followed by centrifugation is recommended.
-
Derivatization (Optional but Recommended): While direct analysis is possible, derivatization with an agent like 3-Nitrophenylhydrazine (3-NPH) can enhance sensitivity in ESI-MS.
b. Instrumentation and Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the derivatization agent or analyte characteristics.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Data Presentation
The following table summarizes the typical quantitative performance parameters for the described analytical techniques. The values are representative for the analysis of aromatic aldehydes and may vary based on instrumentation and specific matrix effects.
| Parameter | HPLC-UV (with DNPH Derivatization) | GC-MS (Direct Analysis) | LC-MS/MS |
| Linearity (R²) | > 0.999[4] | > 0.999[3] | > 0.99[5] |
| Limit of Detection (LOD) | 1 - 10 ng/mL[4] | 0.5 - 5 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 2 - 15 ng/mL | 0.05 - 2 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5%[4] | < 10% | < 5% |
| Sample Throughput | Moderate | High | High |
| Matrix Effect | Low to Moderate | Low | High |
| Cost | Low | Moderate | High |
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and a logical comparison of the analytical techniques described.
References
A Comparative Guide to the Fluorescent Properties of Naphthaldehyde-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Naphthaldehyde-based fluorescent probes are a versatile class of molecules widely employed in chemical and biological research for the detection and imaging of various analytes, particularly metal ions. Their popularity stems from the favorable photophysical properties of the naphthalene moiety, including high quantum yields and environmental sensitivity, coupled with the ease of synthetic modification of the aldehyde group to create specific receptors. This guide provides a comparative overview of the fluorescent properties of several naphthaldehyde-based probes, supported by experimental data and detailed protocols to aid in the selection and application of these powerful analytical tools.
Performance Comparison of Naphthaldehyde-Based Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes these properties for a selection of naphthaldehyde-based probes designed for the detection of different metal ions.
| Probe Name/Description | Target Analyte | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| PLB3 (2-hydroxy-1-naphthaldehyde and 5-chloro-2-aminopyridine Schiff base) | Zn²⁺ | 375 | 465 | 90 | Not explicitly stated, but 8-fold fluorescence enhancement observed. | [1] |
| L (2-hydroxy-1-naphthaldehyde and 8-aminoquinoline Schiff base) | Al³⁺ | 370 | 525 | 155 | Not explicitly stated, but significant "turn-on" response. | [2] |
| NFC (2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide Schiff base) | Zn²⁺ | 370 | 460 | 90 | Not explicitly stated, but shows a clear "turn-on" fluorescence. | [3] |
| HNP (N²,N⁶-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide) | Cu²⁺ | 440 | 588 | 148 | Weak fluorescence in solution. | [4] |
| F6 (Naphthalene derivative) | Al³⁺ | Not explicitly stated | 434 and 538 (upon binding) | Not applicable (ratiometric change) | Not explicitly stated. | [5][6] |
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
A common signaling mechanism for naphthaldehyde-based "turn-on" fluorescent probes is Chelation-Enhanced Fluorescence (CHEF). In the free probe, non-radiative decay pathways, such as photoinduced electron transfer (PET) from the receptor to the fluorophore, can quench fluorescence. Upon binding to the target analyte (e.g., a metal ion), the probe's conformation is rigidified, and the PET process is inhibited, leading to a significant increase in fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of a naphthaldehyde-based probe relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[7]
Materials:
-
Naphthaldehyde-based probe
-
Quinine sulfate (fluorescence standard)
-
Spectroscopic grade solvent (appropriate for the probe and standard)
-
0.1 M H₂SO₄
-
UV-Vis spectrophotometer
-
Fluorometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the naphthaldehyde-based probe in the chosen solvent.
-
Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.
-
-
Prepare a Series of Dilutions:
-
From both stock solutions, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Measure Fluorescence Emission:
-
Using the fluorometer, record the fluorescence emission spectrum for each dilution of both the probe and the standard at the same excitation wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Integrate Fluorescence Spectra:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Plot Data and Calculate Quantum Yield:
-
For both the probe and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient of the straight line for both plots.
-
Calculate the quantum yield of the probe using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
-
Fluorescence Titration for Analyte Binding
This protocol describes a typical fluorescence titration experiment to investigate the binding of a naphthaldehyde-based probe to a metal ion.[8]
Materials:
-
Naphthaldehyde-based probe stock solution
-
Stock solution of the metal ion of interest in the same solvent
-
Fluorometer
-
Micropipettes
Procedure:
-
Prepare the Probe Solution:
-
In a cuvette, prepare a solution of the naphthaldehyde-based probe at a fixed concentration (e.g., 10 µM).
-
-
Initial Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the probe solution alone.
-
-
Incremental Addition of Analyte:
-
Make successive additions of small aliquots of the metal ion stock solution to the probe solution in the cuvette.
-
-
Record Fluorescence Spectra:
-
After each addition, gently mix the solution and allow it to equilibrate. Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The resulting titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using the Benesi-Hildebrand equation).
-
This guide provides a foundational understanding of the comparative fluorescent properties of naphthaldehyde-based probes. For specific applications, it is recommended to consult the primary literature for detailed characterization and optimization of the chosen probe.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 3. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 5. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 6. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
literature review of the synthetic utility of 4-Methyl-1-naphthaldehyde versus other aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 4-Methyl-1-naphthaldehyde against other commonly used aromatic aldehydes. The comparison is based on established principles of organic chemistry, with supporting data from the literature to assist in experimental design and synthesis planning.
Introduction to this compound
This compound (CAS No. 33738-48-6) is a versatile organic intermediate characterized by a naphthalene core with a methyl group at the 4-position and an aldehyde at the 1-position.[1][2] This structure imparts a unique combination of steric and electronic properties that influence its reactivity. It serves as a key building block in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science, with research highlighting its potential role in the development of compounds with biological activity.[1][2][3]
Comparative Aldehyde Reactivity: A Theoretical Framework
The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by two main factors:
-
Electronic Effects: Electron-withdrawing groups enhance electrophilicity and reactivity, while electron-donating groups decrease it. Aromatic aldehydes, like benzaldehyde, are generally less reactive than aliphatic aldehydes because the benzene ring donates electron density to the carbonyl group via resonance, stabilizing the ground state.[4][5]
-
Steric Effects: Bulky groups near the carbonyl center hinder the approach of nucleophiles, reducing the reaction rate.
In this compound, the extended π-system of the naphthalene ring provides significant resonance stabilization, more so than a simple benzene ring. The methyl group is a weak electron-donating group (+I effect), which slightly reduces the electrophilicity of the carbonyl carbon. Furthermore, the peri-relationship between the aldehyde at C1 and the hydrogen at C8 creates significant steric hindrance, which can be a dominant factor in its reactions.
The following diagram illustrates the key factors influencing the reactivity of the selected aldehydes.
Performance in Key Synthetic Transformations
The utility of this compound is best assessed by examining its performance in common carbon-carbon and carbon-nitrogen bond-forming reactions compared to benchmark aldehydes like Benzaldehyde and 1-Naphthaldehyde.
Wittig Reaction
The Wittig reaction is a premier method for synthesizing alkenes from carbonyls.[6][7] The reaction's success depends on the aldehyde's susceptibility to nucleophilic attack by the phosphorus ylide. While specific comparative yields are not available from a single study, a general comparison can be inferred from various reports.
Table 1: Comparison of Aldehydes in the Wittig Reaction
| Aldehyde | Comparison Aldehyde | Typical Ylide Type | Expected Outcome | Reported Yield Range |
| This compound | Benzaldehyde | Stabilized & Unstabilized | Lower reactivity due to steric hindrance from the peri-hydrogen and naphthalene ring system. | Moderate |
| 1-Naphthaldehyde | Stabilized & Unstabilized | Slightly lower reactivity due to the minor electron-donating effect of the methyl group. | Moderate |
Note: Yields are highly dependent on the specific ylide and reaction conditions. This table represents a qualitative comparison based on structural effects.
Aldol Condensation
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aromatic aldehyde with a ketone or enolizable aldehyde.[8][9] The aldehyde's lack of α-hydrogens prevents self-condensation, making it an ideal electrophile.
Table 2: Comparison of Aldehydes in the Claisen-Schmidt Condensation
| Aldehyde | Comparison Aldehyde | Typical Ketone Partner | Expected Outcome | Reported Yield Range |
| This compound | Benzaldehyde | Acetophenone, Acetone | Slower reaction rates are expected due to the steric bulk of the naphthyl group hindering the approach of the enolate. | Good to Excellent[10][11] |
| 1-Naphthaldehyde | Acetophenone, Acetone | Reactivity is expected to be very similar, with minor differences attributable to the methyl group's electronic effect. | Good to Excellent |
Chalcones, the α,β-unsaturated ketone products of this reaction, are valuable synthetic intermediates.[12][13] The reaction is robust and often proceeds in high yield even with sterically demanding aldehydes.[11][14]
Schiff Base Formation
The formation of a Schiff base (imine) occurs through the condensation of an aldehyde with a primary amine.[15][16] This reaction is fundamental in the synthesis of various ligands and biologically active compounds.[17][18]
Table 3: Comparison of Aldehydes in Schiff Base Formation
| Aldehyde | Comparison Aldehyde | Typical Amine Partner | Expected Outcome | Reported Yield Range |
| This compound | Benzaldehyde | Aniline, Ethylenediamine | The reaction is generally efficient. Steric hindrance can be a factor with bulky amines, potentially requiring longer reaction times or catalysis. | Good to Excellent[19] |
| 1-Naphthaldehyde | Aniline, Ethylenediamine | High yields are typical. The reaction of 2-hydroxy-1-naphthaldehyde is particularly well-documented.[18] | Good to Excellent[18] |
Experimental Protocols
The following are representative protocols for key reactions discussed. Researchers should adapt these based on specific substrates and laboratory conditions.
General Protocol for Wittig Olefination
This protocol describes a general procedure for the reaction of an aromatic aldehyde with a phosphonium ylide.
Methodology:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), a phosphonium salt (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C, and a strong base (e.g., n-BuLi, 1.05 eq) is added dropwise. The mixture is stirred for 30-60 minutes, during which the characteristic color of the ylide should appear.[20]
-
Reaction: The aldehyde (1.0 eq), dissolved in a minimal amount of anhydrous THF, is added dropwise to the ylide solution at 0°C.
-
Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[7][21]
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride or water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[21]
-
Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel.[22]
General Protocol for Claisen-Schmidt (Aldol) Condensation
This protocol describes the base-catalyzed condensation of an aromatic aldehyde with a ketone.[23]
Methodology:
-
Reactant Mixing: In a suitable flask, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0-1.2 eq) in ethanol or a similar solvent.[24]
-
Base Addition: While stirring at room temperature, add an aqueous solution of a strong base (e.g., 15 M NaOH, ~0.1 mL per mmol of aldehyde) dropwise.[24]
-
Precipitation: Continue stirring vigorously. The product chalcone will often begin to precipitate from the solution, sometimes within 15-30 minutes. The reaction may be stirred for several hours to ensure completion.[25]
-
Isolation: If a solid has formed, dilute the mixture with cold water to ensure full precipitation. Collect the crude product by vacuum filtration. Wash the solid with cold water to remove the base, followed by a small amount of cold ethanol to remove unreacted starting materials.[24][25]
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent, such as 95% ethanol.[24]
Conclusion
This compound is a valuable reagent in organic synthesis, capable of participating in a wide range of classical aldehyde reactions. Its synthetic utility is defined by a balance of electronic and, most notably, steric factors.
-
Compared to Benzaldehyde , it is generally less reactive due to the increased steric hindrance from the bulky naphthalene ring and the peri-hydrogen, as well as greater resonance stabilization.
-
Compared to 1-Naphthaldehyde , its reactivity is very similar, with the primary difference being the minor electronic influence of the 4-methyl group.
While its steric bulk can temper its reactivity in some transformations, it can also be exploited to influence the regioselectivity or stereoselectivity of certain reactions. For researchers developing complex molecular architectures, this compound offers a unique structural motif that is readily incorporated through established synthetic methodologies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. jetir.org [jetir.org]
- 14. chemrevlett.com [chemrevlett.com]
- 15. ijacskros.com [ijacskros.com]
- 16. jetir.org [jetir.org]
- 17. schiff bases synthesis: Topics by Science.gov [science.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. sciepub.com [sciepub.com]
- 23. magritek.com [magritek.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. webassign.net [webassign.net]
Safety Operating Guide
Proper Disposal of 4-Methyl-1-naphthaldehyde: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, procedural instructions for the proper disposal of 4-Methyl-1-naphthaldehyde, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for personnel safety and environmental protection.
Hazard Profile
This compound presents several hazards that must be considered during handling and disposal. It is classified as harmful if swallowed, causes skin and eye irritation, and is harmful to aquatic life.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[2][3]
Quantitative Hazard Data
For a clear understanding of the key hazard classifications and associated precautionary statements, refer to the table below.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][4] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Acute Aquatic Hazard (Category 3) | H402 | Harmful to aquatic life. |
Experimental Protocol: Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
-
Segregate waste into solid and liquid forms.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent pads.
-
Liquid Waste: Unused or spent solutions containing this compound.
-
2. Containerization:
-
Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
For liquid waste, never fill the container to more than 80% of its capacity to allow for vapor expansion.
3. Labeling:
-
Properly label the waste container immediately upon the first addition of waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation (the date the first waste was added)
-
The name and contact information of the principal investigator or laboratory supervisor.
-
4. Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The storage area should be well-ventilated, away from heat sources, and have secondary containment to capture any potential leaks.
5. Disposal Request and Pickup:
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS office to schedule a waste pickup.
-
Provide the EHS office with a complete and accurate inventory of the waste container's contents.
-
Do not pour this compound down the drain.[2] This can harm aquatic life and may violate local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide, when followed, will help ensure that your laboratory remains a safe and compliant environment for all personnel. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Personal protective equipment for handling 4-Methyl-1-naphthaldehyde
Essential Safety and Handling Guide for 4-Methyl-1-naphthaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound (CAS No. 33738-48-6). Adherence to these guidelines is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent adverse health effects. It can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1][3][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are necessary to prevent skin contact.[1][3][4]
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved N95 respirator or equivalent is recommended.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for risk assessment and safe handling.
| Property | Value | Source |
| CAS Number | 33738-48-6 | |
| Molecular Formula | C₁₂H₁₀O | [5] |
| Molecular Weight | 170.21 g/mol | [5] |
| Melting Point | 32-36 °C | [5] |
| Flash Point | 110 °C (230 °F) - closed cup |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the necessary steps from preparation to final disposal of this compound.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Spill Response Protocol:
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with soap and water. If irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused chemicals, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[6] The label should include the words "Hazardous Waste" and the chemical name.[6]
-
Segregation: Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[6]
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[1][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nbinno.com [nbinno.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
